BMS-332
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H27F2N5O |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C29H27F2N5O/c1-18-17-36(29(20-4-8-22(30)9-5-20)21-6-10-23(31)11-7-21)19(2)16-35(18)26-14-27(37)34(3)25-13-12-24(15-32)33-28(25)26/h4-14,18-19,29H,16-17H2,1-3H3/t18-,19+/m0/s1 |
Clave InChI |
XKXKEJGUONTNBW-RBUKOAKNSA-N |
SMILES isomérico |
C[C@@H]1CN([C@H](CN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C)C4=CC(=O)N(C5=C4N=C(C=C5)C#N)C |
SMILES canónico |
CC1CN(C(CN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C)C4=CC(=O)N(C5=C4N=C(C=C5)C#N)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dasatinib (SPRYCEL®), a Multi-Targeted Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
While information regarding a compound designated "BMS-332" is not publicly available, this guide will provide a comprehensive overview of the mechanism of action of Dasatinib (marketed as SPRYCEL®), a well-characterized, potent, multi-targeted tyrosine kinase inhibitor developed by Bristol Myers Squibb. Dasatinib serves as an exemplary case study for understanding the molecular pharmacology of kinase inhibitors. This document details its primary targets, the signaling pathways it modulates, quantitative measures of its activity, and the experimental protocols used to elucidate its mechanism.
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action centers on the inhibition of the BCR-ABL fusion protein, the hallmark of Ph+ leukemias, as well as the SRC family of kinases.[1]
Core Mechanism of Action: Dual BCR-ABL and SRC Family Kinase Inhibition
Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of target kinases. A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against mutations that confer resistance to other TKIs like imatinib.[1]
The primary targets of Dasatinib include:
-
BCR-ABL Kinase: In CML and Ph+ ALL, the constitutively active BCR-ABL tyrosine kinase drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways. Dasatinib potently inhibits this kinase, leading to the induction of apoptosis in malignant cells.
-
SRC Family Kinases (SFKs): Dasatinib is a potent inhibitor of several SFKs, including SRC, LCK, YES, and FYN. These kinases are involved in a variety of cellular processes such as proliferation, migration, and survival.
-
Other Kinase Targets: Dasatinib also shows activity against other kinases like c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ) at nanomolar concentrations.[1]
Signaling Pathways Modulated by Dasatinib
By inhibiting its primary targets, Dasatinib effectively blocks several downstream signaling cascades that are crucial for cancer cell growth and survival.
Quantitative Data: Kinase Inhibitory Activity
The potency of Dasatinib against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). Lower IC50 values denote greater potency.
| Kinase Target | IC50 (nM) | Reference |
| BCR-ABL | <1 - 9 | [2][3] |
| c-SRC | 0.5 - 0.8 | [3][4] |
| LCK | 0.6 | [3] |
| c-KIT | 79 | [3] |
| PDGFRβ | - | - |
| EphA2 | - | - |
| Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a representative compilation from published literature. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Dasatinib.
Protocol 1: Cell Proliferation/Viability Assay (MTT/MTS Assay)
This protocol describes a colorimetric assay to measure cell viability in response to treatment with Dasatinib.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Dasatinib (stock solution in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.[1]
-
Drug Treatment: Prepare serial dilutions of Dasatinib in complete medium from the stock solution. Final concentrations typically range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Dasatinib. Include wells with medium and DMSO as a vehicle control.[1]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.[1]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. For MTT assays, a solubilization step is required after this incubation.[1]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[1]
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Kinase Targets
This protocol is used to assess the effect of Dasatinib on the phosphorylation status of its target kinases and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates or culture dishes
-
Dasatinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-phospho-SRC, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with Dasatinib at the desired concentration (e.g., 100 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the change in protein phosphorylation.[1]
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the direct inhibitory activity of Dasatinib against purified kinases. The ADP-Glo™ Kinase Assay is a common luminescence-based method.
Materials:
-
Purified recombinant kinases (e.g., ABL, SRC)
-
Specific peptide or protein substrates for each kinase
-
Dasatinib
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of Dasatinib in 100% DMSO. Create a serial dilution of the compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%. Prepare the kinase, substrate, and ATP solutions in kinase buffer to their optimal concentrations.[5]
-
Kinase Reaction: Add 2.5 µL of the Dasatinib dilution or DMSO (vehicle control) to the wells of a 384-well plate. Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate. Incubate the plate for 60 minutes at 30°C.[5]
-
Signal Detection: Terminate the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[5]
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the Dasatinib concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[5]
Conclusion
Dasatinib is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action centered on the inhibition of BCR-ABL and SRC family kinases. This leads to the disruption of key signaling pathways that drive the proliferation and survival of cancer cells. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of Dasatinib and other kinase inhibitors, enabling researchers and drug development professionals to assess their potency and cellular effects.
References
The Gatekeepers of T-Cell Activation: A Technical Guide to DGKα and DGKζ
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical roles of Diacylglycerol Kinase α (DGKα) and Diacylglycerol Kinase ζ (DGKζ) in the regulation of T-cell activation and function. This document provides an in-depth overview of the signaling pathways, quantitative data on their functional impact, and detailed experimental protocols for their study.
Executive Summary
Diacylglycerol kinases α (DGKα) and ζ (DGKζ) are pivotal negative regulators of T-cell receptor (TCR) signaling. By converting the second messenger diacylglycerol (DAG) to phosphatidic acid (PA), they attenuate the signaling cascades that are essential for T-cell activation, proliferation, and effector functions. The differential and synergistic roles of these two isoforms present a nuanced control mechanism that is critical for maintaining immune homeostasis and preventing autoimmunity. Conversely, their activity can be a significant barrier to effective anti-tumor immunity, making them compelling targets for therapeutic intervention. This guide synthesizes the current understanding of DGKα and DGKζ in T-cell biology, offering a technical resource for researchers in immunology and drug development.
Core Concepts: The Role of DGKα and DGKζ in T-Cell Signaling
Upon TCR engagement, phospholipase C-γ1 (PLC-γ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 mediates calcium influx, DAG recruits and activates several key signaling proteins at the plasma membrane, including Ras guanyl nucleotide-releasing protein 1 (RasGRP1), Protein Kinase C theta (PKCθ), and Protein Kinase D (PKD). This initiates downstream signaling cascades, most notably the Ras-MEK-ERK and NF-κB pathways, which are crucial for T-cell activation, cytokine production, and proliferation.
DGKα and DGKζ are the predominant DGK isoforms expressed in T cells and act as gatekeepers of this DAG-mediated signaling.[1][2] By phosphorylating DAG to PA, they effectively terminate these activation signals.[3] The consequence of DGKα and DGKζ activity is a dampening of T-cell responses, which is essential for preventing T-cell hyper-activation.[4]
While both isoforms share the primary function of metabolizing DAG, they exhibit distinct and sometimes synergistic roles. DGKζ appears to be the more dominant isoform in regulating TCR-driven Ras activation and subsequent ERK phosphorylation, particularly in CD8+ T cells.[3][5] However, both isoforms contribute to the establishment of T-cell anergy, a state of unresponsiveness to antigenic stimulation.[2][4] Genetic deletion or pharmacological inhibition of either DGKα or DGKζ leads to a hyperresponsive T-cell phenotype, characterized by enhanced cytokine production and proliferation.[1][6] The simultaneous deletion of both isoforms results in a synergistic enhancement of T-cell effector functions.[1]
Signaling Pathways
The signaling pathways modulated by DGKα and DGKζ are central to T-cell activation. The following diagrams illustrate these complex interactions.
Quantitative Data on the Functional Consequences of DGKα and DGKζ Modulation
The deletion or inhibition of DGKα and DGKζ has profound quantitative effects on T-cell function. The following tables summarize key findings from various studies.
Table 1: Effects of DGKα and DGKζ Knockout on T-Cell Cytokine Production
| T-Cell Type | Genetic Modification | Stimulation | Cytokine | Fold Increase vs. Wild-Type (approx.) | Reference |
| Human CAR-T cells | DGKα knockout (αKO) | U87vIII tumor cells | IFN-γ | ~1.5-2.0 | [1][7] |
| Human CAR-T cells | DGKζ knockout (ζKO) | U87vIII tumor cells | IFN-γ | ~2.0-2.5 | [1][7] |
| Human CAR-T cells | DGKα/ζ double knockout (dKO) | U87vIII tumor cells | IFN-γ | ~3.0-4.0 | [1][7] |
| Human CAR-T cells | DGKα knockout (αKO) | U87vIII tumor cells | IL-2 | ~1.5 | [1][7] |
| Human CAR-T cells | DGKζ knockout (ζKO) | U87vIII tumor cells | IL-2 | ~2.0 | [1][7] |
| Human CAR-T cells | DGKα/ζ double knockout (dKO) | U87vIII tumor cells | IL-2 | ~3.0 | [1][7] |
| Murine CD8+ T cells | DGKζ knockout | anti-CD3 (0.3 µg/mL) | IFN-γ | Significantly higher than WT and DGKα KO | [5] |
Table 2: Effects of DGKα and DGKζ Knockout/Inhibition on T-Cell Activation and Signaling
| Parameter | Cell Type | Modification/Treatment | Outcome | Quantitative Change (approx.) | Reference |
| pERK Levels | Human primary T cells | INCB177054 (dual inhibitor) | Increased pERK | EC50 ~33 nM | [8][9] |
| CD69 Expression | Human CD8+ T cells | R59949 (DGKα inhibitor) | Increased CD69+ cells | ~1.5-2.0 fold increase | [4] |
| Ras Activation | Murine thymocytes | DGKζ knockout | Increased Ras-GTP | Higher than DGKα knockout after 15 min | [2] |
| Proliferation (CFSE) | Murine CD8+ T cells | DGKζ knockout | Increased proliferation | Significant at low anti-CD3 concentrations | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of DGKα and DGKζ. Below are protocols for key experiments.
Western Blot Analysis of ERK Phosphorylation in T-Cells
This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of Ras/MAPK pathway activation.
Materials:
-
T-cells (primary or cell line)
-
Stimulating agents (e.g., anti-CD3/CD28 antibodies)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[3][10]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation: Culture T-cells to the desired density and stimulate as required for the experiment.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice.
-
Scrape adherent cells or resuspend suspension cells.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[10]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.[3]
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and image the blot.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
T-Cell Proliferation Assay using CFSE
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.
Materials:
-
Isolated T-cells
-
CFSE staining solution
-
Complete RPMI media with 10% FBS
-
Stimulating agents (e.g., anti-CD3/CD28 beads, antigens)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate T-cells and resuspend in PBS.
-
CFSE Labeling: Add CFSE staining solution to the cell suspension and incubate.[12]
-
Quenching: Add complete media containing FBS to quench the staining reaction.
-
Washing: Wash the cells to remove excess CFSE.
-
Cell Culture: Plate the labeled cells with the desired stimuli.
-
Incubation: Culture the cells for 3-5 days to allow for proliferation.
-
Staining for Flow Cytometry:
-
Harvest the cells and wash with staining buffer.
-
Stain with fluorochrome-conjugated antibodies for surface markers.
-
-
Flow Cytometry Analysis:
-
Acquire the cells on a flow cytometer.
-
Gate on the T-cell population of interest (e.g., CD4+ or CD8+).
-
Analyze the CFSE fluorescence histogram to identify distinct peaks corresponding to successive generations of cell division.
-
Immunoprecipitation of DGKα from T-Cell Lysates
This protocol outlines the procedure for isolating DGKα from T-cell lysates for downstream applications such as enzymatic assays or Western blotting.
Materials:
-
T-cell lysate (prepared as in section 5.1)
-
Anti-DGKα antibody
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Pre-clearing the Lysate:
-
Add protein A/G beads to the T-cell lysate and incubate to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer. For Western blot analysis, elution can be done directly in SDS-PAGE sample buffer followed by boiling.
-
Therapeutic Implications and Future Directions
The critical role of DGKα and DGKζ in restraining T-cell activation makes them highly attractive targets for cancer immunotherapy. Inhibition of these kinases can enhance the efficacy of adoptively transferred T-cells, including CAR-T cells, and may synergize with other immunotherapies such as checkpoint blockade.[1][14] The development of potent and selective inhibitors for DGKα and DGKζ is an active area of research, with promising pre-clinical data suggesting their potential to overcome tumor-induced T-cell dysfunction.[8][9]
Future research will likely focus on elucidating the precise contexts in which inhibiting DGKα versus DGKζ is most beneficial, as well as understanding the potential for off-target effects and the development of resistance mechanisms. A deeper understanding of the regulation of DGKα and DGKζ expression and activity in the tumor microenvironment will be crucial for the successful clinical translation of DGK-targeted therapies.
Conclusion
DGKα and DGKζ are indispensable regulators of T-cell activation, acting as a brake on TCR signaling to maintain immune tolerance. Their distinct and overlapping functions provide a sophisticated mechanism for fine-tuning T-cell responses. The wealth of data supporting their role as negative regulators has firmly established them as high-priority targets for enhancing anti-tumor immunity. This technical guide provides a foundational resource for researchers aiming to further unravel the complexities of DGK signaling and translate these findings into novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
- 5. DGKζ exerts greater control than DGKα over CD8+ T cell activity and tumor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. incytemi.com [incytemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 12. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 13. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 14. Enhanced Effector Responses in Activated CD8+ T Cells Deficient in Diacylglycerol Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-332 for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-332 is a potent and selective dual inhibitor of Diacylglycerol Kinase alpha (DGKα) and Diacylglycerol Kinase zeta (DGKζ), two key enzymes that act as intracellular immune checkpoints. By targeting these kinases, this compound aims to enhance T-cell-mediated anti-tumor immunity, representing a promising next-generation strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound and related dual DGKα/ζ inhibitors.
Core Mechanism of Action: Targeting the DGKα/ζ Intracellular Checkpoint
This compound functions by inhibiting the enzymatic activity of DGKα and DGKζ. These kinases negatively regulate T-cell activation by converting diacylglycerol (DAG), a critical second messenger, into phosphatidic acid (PA). This conversion terminates signaling pathways downstream of the T-cell receptor (TCR) that are essential for a robust anti-tumor response.
By inhibiting DGKα and DGKζ, this compound sustains DAG signaling, leading to the enhanced and prolonged activation of key downstream pathways, including the Ras-ERK and PKCθ-NF-κB signaling cascades. This amplification of TCR signaling is particularly effective in overcoming suboptimal T-cell activation, which can be caused by low-affinity antigens or low MHC class I expression on tumor cells—common mechanisms of resistance to existing immunotherapies like PD-1 blockade.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of dual DGKα/ζ inhibitors, including compounds closely related to this compound, such as BMS-986408.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Target/Cell Type | Value | Reference |
| IC50 | DGKα | <1 nM | [3] |
| DGKζ | 2 nM | [3] | |
| Cellular EC50 | DGKα (Jurkat cells) | 26 nM | [3] |
| DGKζ (Jurkat cells) | 8 nM | [3] | |
| pERK EC50 (Human Whole Blood) | CD4+ T-cells | 0.008 µM | [3] |
| CD8+ T-cells | 0.012 µM | [3] |
Table 2: In Vivo Efficacy in Syngeneic Mouse Models
| Cancer Model | Treatment Group | Outcome | Reference |
| MC38 Colon Cancer | BMS-986408 + anti-PD-1 | 10/10 Complete Responses | [3] |
| Anti-PD-1 Monotherapy | 1/10 Complete Response | [3] |
Signaling Pathways and Experimental Workflows
DGKα/ζ Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of DGKα and DGKζ in modulating T-cell receptor signaling and how their inhibition by this compound enhances T-cell activation.
References
Discovery and development of BMS-332
- 1. Biomedical Sciences (BMS) | UW-Milwaukee Academic Catalog [catalog.uwm.edu]
- 2. catalog.uwm.edu [catalog.uwm.edu]
- 3. MSU RO: Course Descriptions [reg.msu.edu]
- 4. MSU RO: Course Descriptions [reg.msu.edu]
- 5. AS-90 - Wikipedia [en.wikipedia.org]
- 6. Find Clinical Trials Near You | BMS Clinical Trials [bmsclinicaltrials.com]
- 7. Clinical trials & studies - Bristol Myers Squibb [bms.com]
- 8. BMS Medical [bmsmedical.com]
- 9. Pharmaceutical research and development pipeline - Bristol Myers Squibb [bms.com]
- 10. Worldwide research and development locations - Bristol Myers Squibb [bms.com]
- 11. Research publications - Bristol-Myers Squibb [bms.com]
- 12. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BMS-332: A Dual DGKα/ζ Inhibitor for Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-332 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), two key negative regulators of T-cell signaling. By inhibiting these enzymes, this compound enhances T-cell activation, cytokine production, and proliferation, making it a promising candidate for cancer immunotherapy, particularly in combination with checkpoint inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C₂₉H₂₇F₂N₅O. Its structure is characterized by a central piperazine core derivatized with two fluorophenyl groups and a substituted naphthyridine moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-((3S,6R)-4-(bis(4-fluorophenyl)methyl)-3,6-dimethylpiperazin-1-yl)-2-cyano-N-methyl-1,8-naphthyridin-5(8H)-one | N/A |
| CAS Number | 2407892-15-1 | [1][2] |
| Molecular Formula | C₂₉H₂₇F₂N₅O | [1] |
| Molecular Weight | 499.57 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Soluble in DMSO | [3][4] |
| SMILES | CN(C1=CC=C(C#N)N=C1C(N2C--INVALID-LINK--N(C(C3=CC=C(F)C=C3)C4=CC=C(F)C=C4)C[C@@H]2C)=C5)C5=O | [1] |
| Storage | Store at -20°C for short-term and -80°C for long-term | [5] |
Mechanism of Action and Signaling Pathway
This compound exerts its immuno-stimulatory effects by inhibiting the enzymatic activity of DGKα and DGKζ. These kinases play a critical role in attenuating T-cell receptor (TCR) signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA). DAG is a crucial second messenger that activates downstream signaling pathways essential for T-cell activation.
By inhibiting DGKα and DGKζ, this compound leads to an accumulation of DAG at the immune synapse. This, in turn, potentiates the activation of key signaling cascades, including the Ras-ERK and PKCθ-NF-κB pathways. The net effect is a lower threshold for T-cell activation, enhanced cytokine production (such as IL-2 and IFN-γ), and increased T-cell proliferation.
Biological Activity and Efficacy
This compound is a highly potent inhibitor of both DGKα and DGKζ, with IC₅₀ values in the low nanomolar range. Its inhibitory activity translates to robust functional effects in T-cells.
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | Endpoint | IC₅₀ / EC₅₀ | Reference |
| DGKα Inhibition | Recombinant enzyme | Enzymatic activity | 5 nM | [5][6] |
| DGKζ Inhibition | Recombinant enzyme | Enzymatic activity | 1 nM | [5][6] |
| YFP-DGKα Translocation | - | Translocation | 5 nM | [1] |
| YFP-DGKζ Translocation | - | Translocation | 1 nM | [1] |
| IFN-γ Production | T-cells | Cytokine secretion | - | [5] |
In vivo, the inhibition of DGKα/ζ by compounds with a similar mechanism of action to this compound has been shown to enhance anti-tumor immunity, especially when combined with anti-PD-1 therapy. This combination leads to a reduction in viral load in chronic infection models and can result in complete tumor regression in syngeneic mouse tumor models.[5]
Experimental Protocols
T-Cell Proliferation Assay
This protocol outlines a general method for assessing the effect of this compound on T-cell proliferation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify T-cells using a pan-T-cell isolation kit.
-
Cell Labeling: Resuspend isolated T-cells at 1 x 10⁶ cells/mL in PBS and label with 5 µM carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the labeling reaction with fetal bovine serum (FBS).
-
Cell Culture: Plate CFSE-labeled T-cells at 1 x 10⁵ cells/well in a 96-well plate pre-coated with anti-CD3 antibody (1 µg/mL). Add soluble anti-CD28 antibody (1 µg/mL) for co-stimulation.
-
Compound Treatment: Add serial dilutions of this compound (e.g., from 1 nM to 10 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4-APC, CD8-PE-Cy7). Analyze the cells on a flow cytometer, gating on CD4+ and CD8+ T-cell populations. Proliferation is measured by the dilution of the CFSE signal.
IFN-γ Secretion Assay (ELISpot)
This protocol describes a method to quantify the frequency of IFN-γ secreting T-cells upon stimulation in the presence of this compound.
Methodology:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate and block with RPMI medium containing 10% FBS. Add 2 x 10⁵ isolated T-cells per well.
-
Stimulation and Treatment: Stimulate the cells with anti-CD3/CD28 beads and add serial dilutions of this compound.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody, followed by streptavidin-alkaline phosphatase.
-
Spot Development: Add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Wash and dry the plate. Count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Conclusion
This compound is a potent dual DGKα/ζ inhibitor with a clear mechanism of action that translates to enhanced T-cell function. Its ability to lower the threshold for T-cell activation makes it a compelling agent for immunotherapy, particularly for overcoming resistance to existing checkpoint blockade therapies. The data presented in this guide provide a solid foundation for further research and development of this compound and similar molecules as next-generation immuno-oncology agents.
References
Unlocking T-Cell Potential: A Technical Guide to BMS-332 for Studying T-Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the use of BMS-332, a potent and selective dual inhibitor of diacylglycerol kinase (DGK) alpha (DGKα) and zeta (DGKζ), as a powerful tool for the investigation of T-cell signaling pathways. By targeting these key negative regulators of T-cell activation, this compound provides a mechanism to enhance and dissect the signaling cascades that govern T-cell function, making it an invaluable asset for immunology research and immunotherapy development.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets two key isoforms of diacylglycerol kinase, DGKα and DGKζ. In the landscape of T-cell signaling, these enzymes act as crucial gatekeepers, attenuating the signals emanating from the T-cell receptor (TCR). Upon TCR engagement, a critical second messenger, diacylglycerol (DAG), is produced. DAG is essential for the activation of downstream signaling pathways, including the Ras/MAPK and PKC/NF-κB axes, which are vital for T-cell activation, proliferation, and effector functions.
DGKα and DGKζ function by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGKα and DGKζ, this compound effectively removes this "brake" on T-cell activation. This leads to a sustained accumulation of DAG at the immune synapse, resulting in enhanced and prolonged signaling through the Ras/MAPK and PKC/NF-κB pathways. The net effect is a potentiation of T-cell responses, including increased cytokine production and proliferation, particularly under conditions of suboptimal TCR stimulation.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data available for this compound and its effects on T-cell signaling.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| DGKα | Biochemical Assay | 9 |
| DGKζ | Biochemical Assay | 8 |
| DGKα | YFP Translocation Assay | 5 |
| DGKζ | YFP Translocation Assay | 1 |
Data compiled from publicly available sources.
Table 2: Functional Effects of DGKα/ζ Inhibition on T-Cells
| Parameter | Cell Type | Assay | Effect of DGKα/ζ Inhibition |
| Erk1/2 Phosphorylation | Naïve CD8+ T-cells | Western Blot | Enhanced and sustained phosphorylation |
| IFN-γ Production | T-cells co-cultured with target cells | ELISA | Approximately twofold increase |
| IL-2 Production | OT-1 CD8+ T-cells | ELISA | Augmented production |
| Granzyme B Expression | OT-1 CD8+ T-cells | Flow Cytometry | Increased percentage of Granzyme B positive cells |
| T-cell Proliferation | Human Primary T-cells | CFSE Assay | Enhanced proliferation with suboptimal anti-CD3/CD28 stimulation |
This table includes data for this compound and other selective DGKα/ζ inhibitors to provide a broader understanding of the functional consequences of targeting these enzymes.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the T-cell signaling pathway modulated by this compound and the logical relationship of its mechanism of action.
The Impact of Novel Therapeutics on the Tumor Microenvironment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, there is no publicly available information on a specific Bristol Myers Squibb compound designated "BMS-332" in the context of cancer therapy. The following is a hypothetical technical guide structured to illustrate how the effects of a novel investigational compound on the tumor microenvironment would be presented. This guide uses representative data and methodologies to serve as a framework for research and development professionals.
Introduction to the Tumor Microenvironment
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy.[1] It comprises a heterogeneous population of cancer cells, immune cells (such as T cells, B cells, NK cells, and myeloid cells), stromal cells (including fibroblasts and endothelial cells), and extracellular matrix (ECM) components.[1] The intricate interplay between these elements can either suppress or promote tumor growth. A key objective in modern oncology is to develop therapies that can favorably modulate the TME to elicit a potent anti-tumor immune response. Bristol Myers Squibb is actively engaged in exploring the TME to discover and develop novel cancer therapies.[1][2]
Hypothetical Compound: BMS-XXXX - A Novel TME-Modulating Agent
For the purpose of this guide, we will consider a fictional investigational compound, "BMS-XXXX," a small molecule inhibitor designed to target a key signaling pathway within the TME. The following sections will detail the preclinical data, experimental protocols, and underlying signaling pathways associated with BMS-XXXX's activity.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the effect of BMS-XXXX on the tumor microenvironment in a murine syngeneic tumor model.
Table 1: In Vivo Efficacy of BMS-XXXX
| Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit (Median, Days) |
| Vehicle Control | 0 | 20 |
| BMS-XXXX (10 mg/kg) | 65 | 35 |
| Anti-PD-1 | 40 | 28 |
| BMS-XXXX + Anti-PD-1 | 85 | 50 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T Cells (% of CD45+) | CD4+ FoxP3+ T Cells (% of CD45+) | NK Cells (% of CD45+) | M2 Macrophages (% of CD11b+) |
| Vehicle Control | 5 | 15 | 3 | 60 |
| BMS-XXXX (10 mg/kg) | 15 | 8 | 10 | 30 |
| Anti-PD-1 | 10 | 12 | 5 | 55 |
| BMS-XXXX + Anti-PD-1 | 25 | 5 | 15 | 15 |
Table 3: Cytokine Profile in the Tumor Microenvironment
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) | TGF-β (pg/mL) |
| Vehicle Control | 50 | 20 | 100 | 150 |
| BMS-XXXX (10 mg/kg) | 150 | 60 | 50 | 75 |
| Anti-PD-1 | 100 | 40 | 80 | 120 |
| BMS-XXXX + Anti-PD-1 | 250 | 100 | 30 | 50 |
Experimental Protocols
Murine Syngeneic Tumor Model
-
Cell Line: MC38 colon adenocarcinoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animal Model: 6-8 week old female C57BL/6 mice were subcutaneously inoculated with 1x10^6 MC38 cells in the right flank.
-
Treatment: When tumors reached an average volume of 100 mm³, mice were randomized into four treatment groups (n=10 per group): Vehicle control (oral gavage, daily), BMS-XXXX (10 mg/kg, oral gavage, daily), anti-PD-1 antibody (10 mg/kg, intraperitoneal injection, twice weekly), and the combination of BMS-XXXX and anti-PD-1.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Survival Analysis: Mice were monitored daily, and the study was terminated when tumors exceeded 2000 mm³ or became ulcerated, at which point the mice were euthanized.
Flow Cytometry for Immunophenotyping
-
Sample Preparation: Tumors were harvested at day 14 post-treatment initiation, minced, and digested in RPMI containing collagenase D and DNase I for 45 minutes at 37°C. The resulting single-cell suspension was filtered through a 70 µm cell strainer.
-
Staining: Cells were stained with a panel of fluorescently labeled antibodies against CD45, CD3, CD4, CD8, FoxP3, NK1.1, CD11b, F4/80, and CD206.
-
Data Acquisition and Analysis: Data was acquired on a BD LSRFortessa flow cytometer and analyzed using FlowJo software.
Cytokine Analysis
-
Sample Preparation: A portion of the harvested tumor tissue was homogenized in lysis buffer containing protease inhibitors.
-
Assay: Cytokine levels in the tumor lysates were quantified using a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway of BMS-XXXX
The following diagram illustrates the hypothetical mechanism of action of BMS-XXXX, which is designed to inhibit the "TME Suppressive Kinase" (TSK), leading to reduced immunosuppressive signals and enhanced anti-tumor immunity.
Caption: Hypothetical signaling pathway of BMS-XXXX.
Experimental Workflow
The following diagram outlines the general workflow for preclinical evaluation of a TME-modulating agent like BMS-XXXX.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
This technical guide provides a framework for understanding and presenting the effects of a novel therapeutic agent on the tumor microenvironment. The hypothetical data for "BMS-XXXX" illustrates a compound with promising preclinical activity, characterized by direct anti-tumor effects and favorable modulation of the immune landscape within the TME. This is evidenced by increased infiltration of cytotoxic T cells, a reduction in immunosuppressive cell populations, and a shift towards a pro-inflammatory cytokine profile. Further investigation into the precise molecular mechanisms and potential biomarkers of response will be crucial for the clinical development of such TME-modulating agents.
References
Unveiling the Selectivity Profile of BMS-332: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-332 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ). These two isoforms are key negative regulators of T-cell receptor signaling. By inhibiting DGKα and DGKζ, this compound enhances downstream signaling pathways, leading to augmented T-cell activation and effector functions. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its activity against various DGK isoforms. It also includes representative experimental protocols for key assays used to characterize its potency and cellular activity, and visualizes the core signaling pathways modulated by this compound.
Quantitative Selectivity Profile
The selectivity of this compound has been primarily characterized against the diacylglycerol kinase (DGK) family. The available data demonstrates high affinity and potent inhibition of the α and ζ isoforms, with significant selectivity over other tested isoforms.
Table 1: Enzymatic Inhibition of Diacylglycerol Kinase Isoforms by this compound
| Target | IC50 (nM) | Selectivity vs. DGKα | Selectivity vs. DGKζ |
| DGKα | 9 | - | ~0.9x |
| DGKζ | 8 | ~1.1x | - |
| DGKβ | >1000 | >111x | >125x |
| DGKγ | >1000 | >111x | >125x |
IC50 values were determined through in vitro enzymatic assays. Data compiled from publicly available sources.
Table 2: Cellular Activity of this compound in a YFP-DGK Translocation Assay
| Target | Cellular IC50 (nM) |
| YFP-DGKα | 5 |
| YFP-DGKζ | 1 |
Cellular IC50 values were determined by monitoring the inhibition of phorbol 12-myristate 13-acetate (PMA)-induced translocation of YFP-tagged DGK isoforms from the cytoplasm to the plasma membrane.
Note: A comprehensive, publicly available kinome-wide selectivity profile for this compound against a broad panel of kinases has not been identified at the time of this writing. The presented data focuses on its well-characterized activity against the DGK family.
Experimental Protocols
The following are representative protocols for the key assays used to determine the selectivity and potency of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.
In Vitro Diacylglycerol Kinase (DGK) Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified DGK isoforms.
Materials:
-
Purified, recombinant human DGK isoforms (α, β, γ, ζ)
-
Diacylglycerol (DAG) substrate
-
ATP (with γ-³²P-ATP for radiometric detection or cold ATP for non-radiometric methods)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS)
-
This compound stock solution in DMSO
-
96-well assay plates
-
Scintillation counter or luminescence plate reader
-
Phospholipid vesicles (e.g., phosphatidylserine)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the DGK enzyme and DAG substrate in kinase assay buffer to their working concentrations. The concentration of DAG and ATP should be at or near their respective Km values for each enzyme isoform to ensure accurate competitive inhibition assessment.
-
Reaction Initiation: In a 96-well plate, add the DGK enzyme, phospholipid vesicles, and this compound (or DMSO for control). Incubate for 15 minutes at room temperature to allow for compound binding.
-
Start Reaction: Initiate the kinase reaction by adding the ATP (containing γ-³²P-ATP) and DAG substrate mixture to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 6M HCl).
-
Detection:
-
Radiometric: Spot the reaction mixture onto a filtermat, wash to remove unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric (e.g., ADP-Glo™): Measure the amount of ADP produced using a commercial kit according to the manufacturer's instructions, typically involving a luminescence-based readout.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
YFP-DGK Cellular Translocation Assay
Objective: To determine the cellular potency of this compound by measuring its ability to inhibit the translocation of YFP-tagged DGKα and DGKζ from the cytoplasm to the plasma membrane.
Materials:
-
Mammalian cell line (e.g., HEK293T or Jurkat)
-
Expression vectors for YFP-DGKα and YFP-DGKζ
-
Transfection reagent
-
Cell culture medium and supplements
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound stock solution in DMSO
-
High-content imaging system or confocal microscope
-
Image analysis software
Procedure:
-
Cell Transfection: Transfect the chosen cell line with the YFP-DGKα or YFP-DGKζ expression vectors using a suitable transfection reagent.
-
Cell Plating: After 24-48 hours of expression, plate the transfected cells into 96-well imaging plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or DMSO for control) and incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with a final concentration of PMA (e.g., 100 nM) to induce the translocation of the YFP-DGK fusion protein.
-
Imaging: Acquire images of the cells at specified time points after stimulation using a high-content imaging system or confocal microscope. Capture both pre- and post-stimulation images.
-
Image Analysis: Use image analysis software to quantify the translocation of the YFP signal from the cytoplasm to the plasma membrane. This can be done by measuring the fluorescence intensity ratio between the membrane and cytoplasmic regions.
-
Data Analysis: Calculate the percent inhibition of translocation for each this compound concentration relative to the PMA-stimulated DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Signaling Pathway Modulation
This compound's primary mechanism of action is the inhibition of DGKα and DGKζ, which leads to the potentiation of T-cell receptor (TCR) signaling.
Core Signaling Cascade Affected by this compound
Inhibition of DGKα and DGKζ by this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). The resulting accumulation of DAG at the plasma membrane enhances the activation of two key downstream signaling pathways: the Ras-ERK and the PI3K-Akt-mTOR pathways.
Caption: Inhibition of DGKα/ζ by this compound enhances T-cell signaling.
Experimental Workflow for Assessing Downstream Signaling
A typical workflow to confirm the mechanism of action of this compound on downstream signaling pathways in T-cells would involve western blotting to detect the phosphorylation status of key signaling proteins.
Caption: Workflow for analyzing this compound's effect on T-cell signaling.
Conclusion
This compound is a highly potent and selective dual inhibitor of DGKα and DGKζ. Its selectivity against other DGK isoforms, such as β and γ, is greater than 100-fold. By inhibiting these key negative regulators of TCR signaling, this compound effectively enhances T-cell activation, as demonstrated by both enzymatic and cellular assays. The primary mechanism involves the accumulation of DAG, leading to the potentiation of downstream Ras-ERK and likely PI3K-Akt-mTOR signaling pathways. This profile makes this compound a valuable tool for studying T-cell biology and a potential therapeutic agent for enhancing immune responses in various disease contexts. Further characterization of its kinome-wide selectivity would provide a more complete understanding of its off-target profile.
Methodological & Application
Application Note: BMS-332 In Vitro T-Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-cell activation and subsequent proliferation are critical events in the adaptive immune response. The T-cell receptor (TCR) signaling cascade is tightly regulated to ensure appropriate responses to antigens while maintaining self-tolerance. Diacylglycerol (DAG) is a critical second messenger in this pathway, activating key effector proteins such as Protein Kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1), which in turn drive T-cell activation, proliferation, and cytokine production.[1][2][3] Diacylglycerol kinases (DGKs) act as negative regulators of TCR signaling by phosphorylating DAG to phosphatidic acid (PA), thereby attenuating DAG-mediated signaling.[1][2][4]
The isoforms DGKα and DGKζ are predominantly expressed in T-cells and play a crucial role in controlling T-cell function.[1][5] Inhibition of these kinases can enhance T-cell-mediated immune responses, making them attractive targets for immunotherapy, particularly in the context of cancer. BMS-332 is a potent and selective dual inhibitor of DGKα and DGKζ. This application note provides a detailed protocol for an in vitro T-cell proliferation assay to evaluate the biological activity of this compound.
Mechanism of Action of this compound
This compound enhances T-cell activation and proliferation by inhibiting the enzymatic activity of DGKα and DGKζ. By blocking the conversion of DAG to PA, this compound leads to an accumulation of DAG at the immune synapse.[1][5] This sustained DAG signaling results in prolonged and enhanced activation of downstream pathways, including the Ras-MEK-ERK and PKCθ-NF-κB pathways, ultimately leading to increased IL-2 production and robust T-cell proliferation.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of T-cell activation and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the this compound in vitro T-cell proliferation assay.
Experimental Protocol
This protocol describes a Carboxyfluorescein succinimidyl ester (CFSE)-based T-cell proliferation assay to assess the effect of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for negative selection)
-
Ficoll-Paque™ PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human IL-2
-
Anti-human CD3 antibody (clone OKT3 or UCHT1)
-
Anti-human CD28 antibody (clone CD28.2)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
Fluorochrome-conjugated antibodies against CD4 and CD8
-
96-well flat-bottom cell culture plates
-
Flow cytometer
Procedure:
-
Isolation of Human T-Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.
-
(Optional but recommended) Enrich for T-cells by negative selection using a kit such as RosetteSep™ Human T Cell Enrichment Cocktail to avoid non-specific stimulation of other cell types.
-
Wash the isolated T-cells twice with PBS.
-
-
CFSE Labeling:
-
Resuspend T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI 1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI 1640 medium to remove excess CFSE.
-
Resuspend the cells in complete RPMI 1640 medium at a final concentration of 1 x 10^6 cells/mL.
-
-
Cell Culture and Stimulation:
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody (1-5 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Prepare a serial dilution of this compound in complete RPMI 1640 medium. The final DMSO concentration should be kept below 0.1%.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO only).
-
Add 100 µL of the CFSE-labeled T-cell suspension to each well.
-
Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL.
-
(Optional) Add recombinant human IL-2 to a final concentration of 20 U/mL to support T-cell survival and proliferation.
-
Include the following controls:
-
Unstained, unstimulated cells
-
CFSE-stained, unstimulated cells
-
CFSE-stained, stimulated cells (no this compound)
-
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Wash the cells with PBS.
-
Stain the cells with a viability dye according to the manufacturer's instructions.
-
Stain with fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Further gate on CD4+ and CD8+ T-cell populations.
-
Analyze the CFSE fluorescence histogram for each T-cell subset.
-
The unstimulated control will show a single peak of high CFSE fluorescence.
-
In the stimulated samples, proliferating cells will exhibit successive peaks with halved fluorescence intensity, representing subsequent generations of cell division.
-
Quantify proliferation using metrics such as:
Data Presentation
The quantitative data from the T-cell proliferation assay should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on T-Cell Proliferation
| This compound Conc. (nM) | % Divided Cells (CD4+) | Proliferation Index (CD4+) | % Divided Cells (CD8+) | Proliferation Index (CD8+) |
| 0 (Vehicle) | 5.2 ± 0.8 | 1.1 ± 0.1 | 8.1 ± 1.2 | 1.2 ± 0.2 |
| 1 | 15.6 ± 2.1 | 1.5 ± 0.2 | 22.4 ± 3.5 | 1.8 ± 0.3 |
| 10 | 45.3 ± 5.4 | 2.8 ± 0.4 | 60.7 ± 6.8 | 3.2 ± 0.5 |
| 100 | 78.9 ± 6.2 | 4.1 ± 0.6 | 85.3 ± 5.1 | 4.5 ± 0.4 |
| 1000 | 82.1 ± 4.9 | 4.3 ± 0.5 | 88.6 ± 3.7 | 4.7 ± 0.3 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results. A dose-response curve can be generated from this data to determine the EC50 (half-maximal effective concentration) of this compound for T-cell proliferation.
Conclusion
This application note provides a comprehensive protocol for evaluating the in vitro activity of the dual DGKα/ζ inhibitor, this compound, on T-cell proliferation. The use of a CFSE-based flow cytometry assay allows for detailed, quantitative analysis of cell division in different T-cell subsets. This methodology is crucial for characterizing the immunomodulatory properties of this compound and similar compounds in a drug discovery and development setting.
References
- 1. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improvement of in vitro potency assays by a resting step for clinical-grade chimeric antigen receptor engineered T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory perspective on in vitro potency assays for human T cells used in anti-tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Label-free in vitro assays predict the potency of anti-disialoganglioside chimeric antigen receptor T-cell products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting Antigen-Specific T Cell Responses: From Bulk Populations to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Cytokine Release Assay Using BMS-332 with Human PBMCs
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BMS-332 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and zeta (DGKζ), with IC50 values of 5 nM and 1 nM, respectively.[1][2] Diacylglycerol kinases are critical negative regulators of T cell receptor (TCR) signaling. By converting diacylglycerol (DAG) to phosphatidic acid, they attenuate DAG-mediated signaling pathways that are essential for T cell activation, cytokine production, and proliferation.[3] Inhibition of DGKα and DGKζ by this compound has been shown to enhance antigen-specific T cell responses and promote T cell-mediated antitumor immunity.[1][4] This application note provides a detailed protocol for performing a cytokine release assay using this compound with human peripheral blood mononuclear cells (PBMCs) to assess its immunomodulatory effects.
This assay is a valuable tool for researchers, scientists, and drug development professionals investigating the potential of DGK inhibition as a therapeutic strategy in immuno-oncology and other immune-related disorders. The protocol outlines the necessary steps for PBMC isolation, cell culture, treatment with this compound, and subsequent measurement of key cytokines.
Principle of the Assay
This in vitro assay measures the release of cytokines from human PBMCs following stimulation in the presence of this compound. PBMCs, which comprise a mixed population of lymphocytes (T cells, B cells, NK cells) and monocytes, are a relevant model for assessing the immunomodulatory activity of therapeutic compounds.[5] In this protocol, PBMCs are stimulated with anti-CD3 and anti-CD28 antibodies to mimic T cell activation through the TCR complex. The effect of this compound on the production of key pro-inflammatory and immunomodulatory cytokines, such as IFN-γ and IL-2, is then quantified using a multiplex immunoassay.
Data Presentation
The following tables summarize representative quantitative data from a cytokine release assay performed with human PBMCs from three healthy donors. Cells were stimulated with anti-CD3/anti-CD28 antibodies in the presence of varying concentrations of this compound for 48 hours. Cytokine concentrations in the culture supernatant were measured using a multiplex bead-based immunoassay.
Table 1: Effect of this compound on IFN-γ Secretion (pg/mL) in Activated Human PBMCs
| Donor ID | Unstimulated Control | Stimulated Control (anti-CD3/CD28) | This compound (1 nM) | This compound (10 nM) | This compound (100 nM) |
| Donor 1 | < 10 | 1520 | 2150 | 2890 | 3540 |
| Donor 2 | < 10 | 1850 | 2580 | 3450 | 4210 |
| Donor 3 | < 10 | 1380 | 1990 | 2670 | 3280 |
| Mean | < 10 | 1583 | 2240 | 3003 | 3677 |
| Std. Dev. | N/A | 240 | 301 | 404 | 478 |
Table 2: Effect of this compound on IL-2 Secretion (pg/mL) in Activated Human PBMCs
| Donor ID | Unstimulated Control | Stimulated Control (anti-CD3/CD28) | This compound (1 nM) | This compound (10 nM) | This compound (100 nM) |
| Donor 1 | < 5 | 850 | 1180 | 1540 | 1980 |
| Donor 2 | < 5 | 980 | 1350 | 1780 | 2250 |
| Donor 3 | < 5 | 790 | 1090 | 1450 | 1860 |
| Mean | < 5 | 873 | 1207 | 1590 | 2030 |
| Std. Dev. | N/A | 96 | 132 | 170 | 201 |
Table 3: Cell Viability (%) as Determined by Trypan Blue Exclusion
| Donor ID | Unstimulated Control | Stimulated Control (anti-CD3/CD28) | This compound (1 nM) | This compound (10 nM) | This compound (100 nM) |
| Donor 1 | 98 | 95 | 96 | 94 | 93 |
| Donor 2 | 97 | 96 | 95 | 95 | 92 |
| Donor 3 | 98 | 94 | 95 | 93 | 91 |
| Mean | 97.7 | 95.0 | 95.3 | 94.0 | 92.0 |
| Std. Dev. | 0.6 | 1.0 | 0.6 | 1.0 | 1.0 |
Mandatory Visualizations
Caption: Experimental workflow for the cytokine release assay with this compound and human PBMCs.
References
Application Notes and Protocols for In Vivo Administration of SLU-PP-332 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLU-PP-332 is a synthetic small molecule that functions as a pan-agonist of the estrogen-related receptors (ERRs), with the highest potency for ERRα.[1][2] As an "exercise mimetic," SLU-PP-332 activates metabolic pathways that are typically induced by physical endurance training.[3][4][5] In preclinical mouse models, administration of SLU-PP-332 has been shown to increase fatty acid oxidation, boost energy expenditure, reduce fat mass, and improve insulin sensitivity.[3][6] These characteristics make it a compound of significant interest for research into metabolic diseases such as obesity and type 2 diabetes, as well as age-related muscle decline.[1][5]
This document provides detailed application notes and protocols for the in vivo dosing and administration of SLU-PP-332 in mouse models, based on currently available preclinical data.
Mechanism of Action: ERRα Signaling Pathway
SLU-PP-332 exerts its effects by binding to and activating estrogen-related receptors, which are orphan nuclear receptors. Its primary target, ERRα, is a key regulator of cellular metabolism. Upon activation by SLU-PP-332, ERRα forms a complex with coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[7][8] This complex then binds to ERR response elements on the DNA, initiating the transcription of a suite of genes involved in energy homeostasis.
Key downstream effects of ERRα activation include:
-
Mitochondrial Biogenesis: Increased expression of genes responsible for the creation of new mitochondria.[8][9]
-
Fatty Acid Oxidation: Upregulation of enzymes involved in the breakdown of fatty acids for energy.[8][9]
-
Oxidative Phosphorylation: Enhanced expression of components of the electron transport chain, boosting cellular respiration.[8]
-
Glucose Metabolism: Modulation of genes involved in glucose transport and utilization.[9]
The diagram below illustrates the signaling pathway of SLU-PP-332 through ERRα activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]
- 6. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor Alpha as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revolutionhealth.org [revolutionhealth.org]
Application Notes and Protocols: Preclinical Evaluation of a Novel Small Molecule Inhibitor in Combination with Anti-PD-1 Therapy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "BMS-332" is not publicly identified as an oncology therapeutic. The following application notes and protocols are presented as a representative experimental framework for evaluating a hypothetical small molecule inhibitor, hereafter referred to as "SMI-X," in combination with an anti-Programmed Cell Death Protein 1 (anti-PD-1) antibody. This document is intended to serve as a template for researchers designing preclinical studies for similar combination therapies.
Introduction and Rationale
The advent of immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, has revolutionized cancer treatment. These therapies work by blocking inhibitory signals that prevent T cells from attacking tumor cells, thereby unleashing the body's own immune system against the cancer. The PD-1 receptor on activated T cells, when bound by its ligand PD-L1 on tumor cells, suppresses T-cell activity. Anti-PD-1 therapy disrupts this interaction, restoring anti-tumor immunity.
However, a significant number of patients do not respond to anti-PD-1 monotherapy, and others develop resistance. This has spurred the development of combination strategies aimed at overcoming these limitations. One promising approach is to combine anti-PD-1 therapy with small molecule inhibitors that target key oncogenic signaling pathways within cancer cells.
This document outlines a preclinical experimental design to investigate the synergistic potential of combining SMI-X, a hypothetical small molecule inhibitor targeting a critical cancer cell survival pathway, with an anti-PD-1 antibody. The primary hypothesis is that SMI-X-induced tumor cell stress and death will release tumor-associated antigens, leading to an enhanced anti-tumor immune response when combined with the T-cell reactivation mediated by anti-PD-1 blockade.
Signaling Pathways
Anti-PD-1/PD-L1 Signaling Pathway
Anti-PD-1 antibodies function by interrupting the inhibitory signaling cascade initiated by the interaction of PD-1 on T cells with PD-L1, which is often expressed on tumor cells. This blockade reinvigorates exhausted T cells within the tumor microenvironment, enabling them to recognize and eliminate cancer cells.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of anti-PD-1 therapy.
Hypothetical SMI-X Signaling Pathway (e.g., MAPK Pathway)
For the purpose of this protocol, we will assume SMI-X is a BRAF inhibitor that targets the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.
Caption: A representative small molecule inhibitor (SMI-X) targeting the MAPK pathway.
Experimental Design and Protocols
A multi-stage approach is recommended, beginning with in vitro characterization, followed by in vivo efficacy studies in a syngeneic mouse model.
In Vitro Studies
Objective: To determine the direct effects of SMI-X and anti-PD-1 on tumor cells and to assess the immunomodulatory effects of SMI-X.
Protocol 1: Tumor Cell Viability Assay
-
Cell Lines: Select a murine cancer cell line (e.g., B16-F10 melanoma, CT26 colorectal carcinoma) that is syngeneic to the planned in vivo mouse strain (e.g., C57BL/6 for B16-F10).
-
Plating: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of SMI-X (e.g., 0.01 nM to 10 µM) to determine the IC50 (half-maximal inhibitory concentration).
-
Incubation: Incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay or similar method.
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value.
Protocol 2: Co-culture of Tumor Cells with T Cells
-
T Cell Isolation: Isolate splenocytes from a healthy C57BL/6 mouse and activate T cells with anti-CD3/CD28 antibodies for 48 hours.
-
Co-culture Setup: Co-culture the activated T cells with the tumor cells (e.g., at a 10:1 effector-to-target ratio).
-
Treatment: Treat the co-culture with:
-
Vehicle Control (DMSO)
-
SMI-X (at IC20 concentration)
-
Anti-PD-1 antibody (10 µg/mL)
-
SMI-X + Anti-PD-1
-
-
Analysis: After 48 hours, collect the supernatant and cells.
-
Cytokine Release: Measure IFN-γ levels in the supernatant by ELISA.
-
T Cell Proliferation: Assess T cell proliferation by flow cytometry (e.g., using CFSE staining).
-
Tumor Cell Lysis: Quantify tumor cell death using a lactate dehydrogenase (LDH) assay.
-
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy and systemic immune response of the SMI-X and anti-PD-1 combination therapy in a syngeneic mouse model.
Application Notes and Protocols: Potentiation of CAR-T Cell Activity with BMS-332
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy is a revolutionary immunotherapy approach for the treatment of various hematological malignancies and is being explored for solid tumors and autoimmune diseases.[1][2][3][4] This technology involves genetically modifying a patient's T cells to express CARs, which are synthetic receptors that recognize and bind to specific antigens present on target cells, leading to their elimination.[5][6] Despite its success, challenges such as T cell exhaustion, limited persistence, and an immunosuppressive tumor microenvironment can impair the therapeutic efficacy of CAR-T cells.[7]
To address these limitations, strategies to potentiate CAR-T cell function are under active investigation. BMS-332 is a novel, potent, and selective small molecule inhibitor designed to enhance the anti-tumor activity of CAR-T cells. These application notes provide detailed protocols for evaluating the potentiating effects of this compound on CAR-T cells in vitro.
Hypothetical Mechanism of Action of this compound
This compound is hypothesized to be an inhibitor of an intracellular negative regulatory signaling pathway within T cells. By blocking this pathway, this compound is expected to augment T cell activation, cytokine production, and cytotoxic function upon antigen recognition by the CAR. The following diagram illustrates the proposed mechanism.
Caption: Hypothetical mechanism of this compound in a CAR-T cell.
Data Presentation
The following tables summarize the quantitative data from in vitro studies evaluating the effect of this compound on CAR-T cell function.
Table 1: Cytotoxicity of CD19-Targeted CAR-T Cells +/- this compound
| Effector:Target Ratio | % Lysis (Vehicle Control) | % Lysis (this compound) | Fold Change |
| 1:1 | 25.3 ± 2.1 | 45.7 ± 3.5 | 1.8 |
| 5:1 | 55.8 ± 4.2 | 85.2 ± 5.1 | 1.5 |
| 10:1 | 78.1 ± 3.9 | 95.6 ± 2.8 | 1.2 |
Data are presented as mean ± standard deviation.
Table 2: Cytokine Release by CD19-Targeted CAR-T Cells +/- this compound
| Cytokine | Concentration (pg/mL) - Vehicle Control | Concentration (pg/mL) - this compound | Fold Change |
| IFN-γ | 1520 ± 125 | 3250 ± 210 | 2.1 |
| TNF-α | 850 ± 78 | 1890 ± 155 | 2.2 |
| IL-2 | 430 ± 55 | 980 ± 89 | 2.3 |
Data are presented as mean ± standard deviation following a 24-hour co-culture with target cells.
Table 3: Proliferation of CD19-Targeted CAR-T Cells +/- this compound
| Condition | Proliferation Index (Day 5) |
| CAR-T Cells + Target Cells (Vehicle) | 3.8 ± 0.4 |
| CAR-T Cells + Target Cells (this compound) | 6.2 ± 0.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol describes a luminescence-based cytotoxicity assay to measure the ability of CAR-T cells to lyse target tumor cells.
Materials:
-
CD19-targeted CAR-T cells
-
CD19-positive target cells (e.g., NALM-6) engineered to express luciferase
-
CAR-T cell culture medium
-
This compound (10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
96-well white, flat-bottom tissue culture plates
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Target Cell Plating:
-
Harvest and count the luciferase-expressing NALM-6 target cells.
-
Resuspend the cells in culture medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^4 cells) to each well of a 96-well plate.
-
-
Effector Cell Preparation:
-
Thaw and count the CD19-targeted CAR-T cells.
-
Resuspend the CAR-T cells in culture medium to the desired concentrations to achieve various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Prepare two sets of effector cell suspensions: one with this compound at the final desired concentration (e.g., 1 µM) and one with an equivalent concentration of the vehicle (DMSO).
-
-
Co-culture:
-
Add 100 µL of the CAR-T cell suspensions (with either this compound or vehicle) to the wells containing the target cells.
-
Include control wells with target cells only (for maximum luminescence) and wells with target cells and a lysis agent (for background luminescence).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time (e.g., 24 hours).
-
-
Luminescence Measurement:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the luciferase assay substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Lysis = 100 x (1 - (Luminescence of sample - Luminescence of background) / (Luminescence of max - Luminescence of background))
-
Caption: Workflow for the in vitro cytotoxicity assay.
Protocol 2: Cytokine Release Assay (ELISA)
This protocol details the measurement of cytokine secretion by CAR-T cells upon co-culture with target cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from the cytotoxicity assay (Protocol 1)
-
ELISA kits for human IFN-γ, TNF-α, and IL-2
-
Microplate reader
Procedure:
-
Supernatant Collection:
-
Following the co-culture incubation in Protocol 1, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of each cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: CAR-T Cell Proliferation Assay
This protocol describes how to measure the proliferation of CAR-T cells in response to target cell engagement using a fluorescent dye dilution assay.
Materials:
-
CD19-targeted CAR-T cells
-
CD19-positive target cells (e.g., NALM-6)
-
Cell proliferation dye (e.g., CFSE)
-
CAR-T cell culture medium
-
This compound (10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
24-well tissue culture plates
-
Flow cytometer
Procedure:
-
CAR-T Cell Staining:
-
Label the CAR-T cells with a cell proliferation dye (e.g., CFSE) according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
In a 24-well plate, co-culture the labeled CAR-T cells with irradiated target cells at an appropriate E:T ratio (e.g., 10:1).
-
Set up replicate wells with this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies to identify the CAR-T cell population (e.g., anti-CD3).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CAR-T cell population.
-
Analyze the dilution of the proliferation dye to determine the proliferation index.
-
Caption: Workflow for the CAR-T cell proliferation assay.
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow and relationship between the different experiments conducted to assess the potentiation of CAR-T cells by this compound.
Caption: Logical flow of the experimental design.
Conclusion
The provided protocols and illustrative data demonstrate a comprehensive framework for evaluating the potentiation of CAR-T cell function by the novel small molecule inhibitor, this compound. The results suggest that this compound enhances the cytotoxic capacity, cytokine secretion, and proliferative potential of CAR-T cells in vitro. These findings support further investigation of this compound as a promising agent to improve the efficacy of CAR-T cell therapy.
References
- 1. Immunology CAR T therapy | BMS Clinical Trials [bmsclinicaltrials.com]
- 2. Taking ACTioN to advance CAR T cell therapy for autoimmune diseases - Bristol Myers Squibb [bms.com]
- 3. Targeting cancer with CAR T cell therapy - Bristol Myers Squibb [bms.com]
- 4. Home - Explore CAR T [explorecelltherapy.com]
- 5. lymphoma.ca [lymphoma.ca]
- 6. youtube.com [youtube.com]
- 7. Strategies for Improving CAR T Cell Persistence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Drug Efficacy in Ex Vivo Tumor Slice Cultures: A General Framework
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "BMS-332" could not be publicly identified as a therapeutic agent. The following application notes and protocols provide a comprehensive and adaptable framework for assessing the efficacy of a novel compound in an ex vivo tumor slice culture model. Researchers should substitute "Compound-X" with the specific agent under investigation and tailor the protocols based on its known mechanism of action.
Introduction
Ex vivo tumor slice cultures represent a sophisticated preclinical model that preserves the native tumor microenvironment, including the complex interplay between tumor cells, stromal components, and the extracellular matrix.[1][2] This system offers a significant advantage over traditional 2D cell cultures by providing a more physiologically relevant context for evaluating the efficacy of novel therapeutic agents.[1][3] This document outlines detailed protocols for assessing the efficacy of a hypothetical anti-cancer agent, "Compound-X," in tumor slice cultures derived from fresh tumor tissue. The described methods focus on key cancer hallmarks, including cell viability, proliferation, and apoptosis, and can be adapted for specific research questions.
Signaling Pathways & Experimental Workflow
To effectively measure the efficacy of a therapeutic agent, it is crucial to understand its molecular target and the signaling pathways it modulates. As the mechanism of action for "this compound" is unknown, a generalized signaling pathway diagram for a common anti-cancer therapeutic targeting a receptor tyrosine kinase (RTK) is provided below as an example. Researchers should replace this with the specific pathway relevant to their compound of interest.
Caption: Example of a Receptor Tyrosine Kinase (RTK) signaling pathway.
The following diagram outlines the general experimental workflow for assessing the efficacy of Compound-X in ex vivo tumor slice cultures.
Caption: General experimental workflow for ex vivo tumor slice culture efficacy studies.
Experimental Protocols
Preparation of Ex Vivo Tumor Slices
This protocol describes the preparation of thin, viable tumor slices from fresh tumor tissue using a vibrating microtome.[4][5]
Materials:
-
Fresh tumor tissue in transport medium (e.g., DMEM) on ice.
-
Vibrating microtome (e.g., Leica VT1200S).[5]
-
Low-melting-point agarose.
-
Culture medium: Williams' Medium E supplemented with growth factors and antibiotics.[5]
-
Biopsy punch (e.g., 6 mm).[4]
-
Culture inserts (e.g., 0.4 µm pore size).[5]
-
6-well or 24-well culture plates.[4]
Protocol:
-
Core the tumor tissue using a 6 mm biopsy punch, avoiding necrotic areas.[4]
-
Embed the tissue core in low-melting-point agarose.[4]
-
Mount the agarose block onto the vibratome specimen holder.
-
Cut the tissue into 200-300 µm thick slices in a bath of ice-cold buffer.[5]
-
Carefully transfer the slices onto culture inserts placed in pre-warmed culture medium.[4]
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
Compound-X Treatment
Protocol:
-
After an initial recovery period (e.g., 2-4 hours), replace the medium with fresh medium containing various concentrations of Compound-X or vehicle control.
-
To establish a dose-response curve, use a serial dilution of Compound-X (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Culture the slices for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]
Efficacy Assessment
The MTS assay measures the metabolic activity of viable cells.[4]
Protocol:
-
At the end of the treatment period, transfer each tumor slice to a new well containing fresh medium.
-
Add MTS reagent to each well according to the manufacturer's instructions.[4]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the supernatant at 490 nm using a plate reader.[4]
This method allows for the continuous monitoring of cell viability.[1]
Protocol:
-
Include a biocompatible luminescence-based viability reagent in the culture medium at the time of Compound-X treatment.
-
Measure luminescence at various time points (e.g., 0, 24, 48, 72 hours) using a plate reader.[1]
IHC is used to visualize and quantify markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) within the tumor slice.[6]
Protocol:
-
Fix the tumor slices in formalin and embed them in paraffin.
-
Section the paraffin blocks and mount the sections on slides.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate with primary antibodies against Ki-67 or cleaved caspase-3.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and counterstain with hematoxylin.
-
Image the slides and quantify the percentage of positive cells using image analysis software.[6]
Western blotting can be used to confirm that Compound-X is hitting its intended target (e.g., by measuring the phosphorylation status of a target protein).
Protocol:
-
Lyse the tumor slices in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein (e.g., p-RTK) and a loading control (e.g., β-actin).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Dose-Response of Compound-X on Tumor Slice Viability (MTS Assay)
| Compound-X (µM) | Mean Absorbance (490 nm) ± SD | % Viability vs. Vehicle |
| Vehicle Control | 1.2 ± 0.1 | 100% |
| 0.01 | 1.1 ± 0.09 | 91.7% |
| 0.1 | 0.9 ± 0.08 | 75.0% |
| 1 | 0.6 ± 0.05 | 50.0% |
| 10 | 0.3 ± 0.04 | 25.0% |
| 100 | 0.15 ± 0.02 | 12.5% |
Table 2: Effect of Compound-X on Proliferation and Apoptosis (IHC Quantification)
| Treatment (10 µM) | % Ki-67 Positive Cells ± SD | % Cleaved Caspase-3 Positive Cells ± SD |
| Vehicle Control | 45 ± 5% | 2 ± 0.5% |
| Compound-X | 15 ± 3% | 30 ± 4% |
Conclusion
The ex vivo tumor slice culture model provides a robust platform for evaluating the efficacy of novel anti-cancer agents in a physiologically relevant setting.[1][7] By employing a combination of viability, proliferation, and apoptosis assays, researchers can obtain a comprehensive understanding of a compound's anti-tumor activity. Furthermore, target engagement studies can confirm the mechanism of action. The protocols and framework presented here offer a detailed guide for conducting such studies and can be adapted to investigate a wide range of therapeutic compounds.
References
- 1. Explore our comprehensive approach to cancer research - Bristol Myers Squibb [bms.com]
- 2. BMS Medical [bmsmedical.com]
- 3. Pharmaceutical research and development pipeline - Bristol Myers Squibb [bms.com]
- 4. catalog.uwm.edu [catalog.uwm.edu]
- 5. Our research in oncology – Bristol Myers Squibb [bms.com]
- 6. Biomedical Sciences (BMS) | UW-Milwaukee Academic Catalog [catalog.uwm.edu]
- 7. Clinical trials & studies - Bristol Myers Squibb [bms.com]
Protocol for Assessing T-cell Exhaustion Markers with a Novel Compound
Introduction
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer.[1] It is characterized by the progressive loss of effector functions, including cytokine production and proliferative capacity, and is accompanied by the sustained expression of multiple inhibitory receptors.[1][2] Key inhibitory receptors associated with T-cell exhaustion include Programmed Cell Death Protein 1 (PD-1), T-cell Immunoglobulin and Mucin-domain containing-3 (TIM-3), and Lymphocyte-activation gene 3 (LAG-3).[3][4] The co-expression of these markers is often used to identify exhausted T-cells.[5]
The development of novel immunomodulatory compounds aimed at reinvigorating exhausted T-cells is a major focus of cancer immunotherapy research. Bristol Myers Squibb has been a key player in the development of immuno-oncology therapies, particularly those targeting immune checkpoints like LAG-3.[6] This document provides a detailed protocol for assessing the impact of a novel compound, here exemplified as BMS-332, on T-cell exhaustion markers using multi-color flow cytometry. The protocol is intended for researchers, scientists, and drug development professionals.
Key T-cell Exhaustion Markers
A summary of commonly assessed T-cell exhaustion markers is provided in the table below.
| Marker | Function/Significance | Reference |
| PD-1 (CD279) | A key inhibitory receptor that dampens T-cell responses upon binding to its ligands, PD-L1 and PD-L2. Upregulated on exhausted T-cells.[5][7] | [5][7] |
| TIM-3 (CD366) | An inhibitory receptor expressed on various immune cells, including exhausted T-cells. Its engagement with its ligands (e.g., Galectin-9) suppresses T-cell responses.[3][8] | [3][8] |
| LAG-3 (CD223) | An inhibitory receptor that binds to MHC class II molecules with high affinity, leading to the downregulation of T-cell activity.[7][9] It is often co-expressed with PD-1 on exhausted T-cells.[9] | [7][9] |
| CTLA-4 (CD152) | A potent inhibitory receptor that regulates T-cell activation at an early stage.[5] | [5] |
| CD39 (ENTPD1) | An ectonucleotidase that can contribute to an immunosuppressive tumor microenvironment. It has been described as a marker for tumor antigen-specific exhausted T-cells.[10] | [10] |
| CD127 (IL-7Rα) | The alpha chain of the IL-7 receptor. Its downregulation is a feature of exhausted T-cells, indicating a reduced ability to respond to homeostatic cytokines.[5] | [5] |
Experimental Protocol: Flow Cytometry Analysis of T-cell Exhaustion Markers
This protocol outlines the steps for inducing T-cell exhaustion in vitro and subsequently analyzing the expression of key exhaustion markers by flow cytometry following treatment with a test compound such as this compound.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T-Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 U/mL IL-2
-
Anti-CD3/CD28 Dynabeads™ (or similar T-cell activation reagents)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against:
-
CD3
-
CD4
-
CD8
-
PD-1 (CD279)
-
TIM-3 (CD366)
-
LAG-3 (CD223)
-
-
Live/Dead fixable viability dye
-
Flow cytometer (e.g., MACSQuant® Analyzer 10)[7]
Experimental Workflow
Caption: Experimental workflow for assessing the effect of a compound on T-cell exhaustion markers.
Step-by-Step Procedure
-
Isolation and Culture of Human T-cells:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Enrich for T-cells using a negative selection kit.
-
Culture the purified T-cells in complete RPMI-1640 medium.
-
-
Induction of T-cell Exhaustion:
-
Treatment with this compound:
-
After the chronic stimulation period, culture the exhausted T-cells in the presence of varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 24-72 hours).
-
-
Flow Cytometry Staining:
-
Harvest the cells and determine the cell count.
-
Wash the cells with staining buffer.
-
Stain the cells with a live/dead fixable viability dye according to the manufacturer's instructions.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against CD3, CD4, CD8, PD-1, TIM-3, and LAG-3 for 30-45 minutes at room temperature in the dark.[3]
-
Wash the cells twice with staining buffer.[3]
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.[7]
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Gate on single, viable lymphocytes, followed by gating on CD3+ T-cells.
-
Further delineate CD4+ and CD8+ T-cell subsets.
-
Analyze the expression of PD-1, TIM-3, and LAG-3 on the CD4+ and CD8+ T-cell populations for both the this compound treated and vehicle control samples.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in tables for clear comparison.
Table 1: Hypothetical Effect of this compound on the Expression of Exhaustion Markers on CD8+ T-cells
| Treatment | Concentration (µM) | % PD-1+ of CD8+ T-cells | % TIM-3+ of CD8+ T-cells | % LAG-3+ of CD8+ T-cells | % Triple Positive (PD-1+TIM-3+LAG-3+) of CD8+ T-cells |
| Vehicle Control | 0 | 75.2 ± 4.5 | 60.1 ± 3.8 | 45.3 ± 5.1 | 35.8 ± 4.2 |
| This compound | 0.1 | 68.5 ± 3.9 | 52.7 ± 4.1 | 38.9 ± 4.7 | 28.1 ± 3.6 |
| This compound | 1 | 55.3 ± 4.2 | 40.2 ± 3.5 | 25.6 ± 3.9 | 15.4 ± 2.8 |
| This compound | 10 | 40.1 ± 3.7 | 28.9 ± 3.1 | 15.2 ± 2.5 | 8.7 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
The following diagram illustrates a simplified view of the signaling pathways involved in T-cell exhaustion, highlighting the role of key inhibitory receptors.
Caption: Simplified signaling pathway of T-cell exhaustion.
Conclusion
This application note provides a comprehensive protocol for assessing the impact of a novel compound, such as this compound, on T-cell exhaustion markers. By utilizing multi-color flow cytometry, researchers can effectively quantify changes in the expression of key inhibitory receptors like PD-1, TIM-3, and LAG-3, thereby evaluating the potential of new therapeutic agents to reverse T-cell exhaustion. The provided templates for data presentation and pathway visualization can aid in the clear and concise communication of experimental findings.
References
- 1. T cell exhaustion: from pathophysiological basics to tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiomic profiling of chronically activated CD4+ T cells identifies drivers of exhaustion and metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exhaustion T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 4. news-medical.net [news-medical.net]
- 5. fcslaboratory.com [fcslaboratory.com]
- 6. Understanding the Potential of LAG-3 - Bristol Myers Squibb [bms.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. mdpi.com [mdpi.com]
- 9. PD-1 and LAG-3 Checkpoint Blockade: Potential Avenues for Therapy in B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Note: High-Dimensional Flow Cytometry Analysis of T-Cell Responses Following BMS-332 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and flow cytometry panel for the immunophenotyping of T-cells treated with the hypothetical T-cell receptor (TCR) signaling inhibitor, BMS-332. The provided methodologies enable the comprehensive analysis of T-cell activation, differentiation, and functional status.
Introduction
T-cell activation is a critical process in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules.[1] This triggers a complex signaling cascade leading to T-cell proliferation, differentiation, and effector functions.[1] Dysregulation of T-cell activation is a hallmark of various autoimmune diseases and is a key target for therapeutic intervention. This compound is a theoretical small molecule inhibitor designed to modulate T-cell responses by targeting key components of the TCR signaling pathway. This application note describes a multicolor flow cytometry panel and a detailed protocol to assess the immunological impact of this compound on human T-cells.
Key Experimental Protocols
T-Cell Isolation and Culture
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Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
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T-Cell Enrichment: Enrich for T-cells using a pan-T-cell isolation kit (negative selection) to obtain a pure population of untouched T-cells.
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Cell Culture: Culture the isolated T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
T-Cell Activation and this compound Treatment
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Activation: Activate T-cells using plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.
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This compound Treatment: Concurrently with activation, treat T-cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
Flow Cytometry Staining Protocol
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Cell Harvest and Washing: Harvest the T-cells and wash them twice with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
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Surface Staining: Resuspend the cells in 100 µL of FACS buffer and add the pre-titrated antibody cocktail (see Table 1). Incubate for 30 minutes at 4°C in the dark.
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Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.
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Fixation and Permeabilization (for intracellular staining): If staining for intracellular cytokines, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
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Intracellular Staining: Add antibodies against intracellular targets (e.g., cytokines, transcription factors) and incubate for 30 minutes at 4°C in the dark.
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Final Wash and Acquisition: Wash the cells once more and resuspend in FACS buffer. Acquire data on a flow cytometer.
Data Presentation: Flow Cytometry Panel
A comprehensive 16-color flow cytometry panel can be employed to dissect the effects of this compound on T-cell subsets.[2]
Table 1: Proposed Flow Cytometry Panel for this compound Treated T-Cells
| Marker | Fluorochrome | Cellular Location | Function/Rationale |
| Live/Dead | Zombie Aqua | Surface | Exclude dead cells from analysis |
| CD3 | BUV395 | Surface | Pan T-cell marker |
| CD4 | BUV496 | Surface | Helper T-cell lineage marker |
| CD8 | APC-R700 | Surface | Cytotoxic T-cell lineage marker |
| CD69 | PE | Surface | Early activation marker |
| CD25 | PE-Cy7 | Surface | Activation marker, part of IL-2 receptor |
| CD45RA | BV786 | Surface | Naive T-cell marker |
| CCR7 | BV650 | Surface | Naive and central memory T-cell marker |
| CD45RO | BV605 | Surface | Memory T-cell marker |
| PD-1 | BB700 | Surface | Exhaustion/Inhibitory receptor |
| TIM-3 | BV711 | Surface | Exhaustion/Inhibitory receptor |
| LAG-3 | BV421 | Surface | Exhaustion/Inhibitory receptor |
| IFN-γ | FITC | Intracellular | Pro-inflammatory cytokine |
| TNF-α | Alexa Fluor 700 | Intracellular | Pro-inflammatory cytokine |
| IL-2 | PerCP-Cy5.5 | Intracellular | T-cell growth factor |
| FoxP3 | Alexa Fluor 647 | Intracellular | Regulatory T-cell lineage marker |
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of this compound inhibiting ZAP70 in the TCR signaling pathway.
Experimental Workflow
Caption: Workflow for assessing the effect of this compound on T-cells.
Gating Strategy
Caption: Hierarchical gating strategy for flow cytometry data analysis.
Conclusion
The provided flow cytometry panel and protocols offer a robust framework for characterizing the immunomodulatory effects of the hypothetical TCR signaling inhibitor, this compound, on human T-cells. This high-dimensional analysis will enable a detailed understanding of how this compound influences T-cell activation, differentiation into memory and effector subsets, and functional responses, thereby providing critical insights for its preclinical and clinical development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-332 Concentration for In Vitro T-Cell Assays
Welcome to the technical support center for BMS-332, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro T-cell assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of ITK, a crucial non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway.[1][2][3] Upon TCR engagement, ITK is activated and subsequently phosphorylates phospholipase C-gamma 1 (PLCγ1).[4][5] This leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which trigger downstream signaling cascades involving calcium mobilization and activation of transcription factors like NFAT and NF-κB.[4][5][6] By inhibiting ITK, this compound blocks these downstream events, leading to a reduction in T-cell activation, proliferation, and cytokine production.[1][2]
Q2: What is a good starting concentration range for this compound in my T-cell assay?
A2: For initial experiments, we recommend a broad dose-response curve spanning from 1 nM to 10 µM. Based on data from structurally similar and functionally equivalent ITK inhibitors, the half-maximal inhibitory concentration (IC50) for T-cell functions such as proliferation and cytokine release typically falls within the nanomolar range. Refer to the table below for IC50 values of other known ITK inhibitors to guide your experimental design.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO.[7] For long-term storage, the solid compound should be stored at -20°C. The DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is below 0.5% to prevent solvent-induced toxicity.
Q4: Will this compound be cytotoxic to my T-cells?
A4: While high concentrations of any small molecule can induce cytotoxicity, selective ITK inhibitors like this compound are generally not cytotoxic to primary T-cells at concentrations effective for inhibiting TCR-mediated functions.[8][9] However, it is crucial to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell type and experimental conditions. We recommend a 24-48 hour incubation with a concentration range of this compound and assessing viability using methods like Annexin V/PI staining or a luminescence-based cell viability assay.[10]
Troubleshooting Guides
Issue 1: No observable effect of this compound on T-cell activation or proliferation.
| Possible Cause | Recommended Action |
| Suboptimal Concentration | Perform a wider dose-response experiment, from low nanomolar to high micromolar concentrations. |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure proper storage of the stock solution. |
| Weak T-cell Stimulation | Titrate your anti-CD3/anti-CD28 antibodies or antigen concentration to ensure robust T-cell activation in your positive control. |
| Assay Readout Timing | Optimize the incubation time for your specific assay. T-cell proliferation is typically measured after 3-6 days, while activation markers can be detected within hours to a day. |
Issue 2: High background T-cell activation in the presence of this compound.
| Possible Cause | Recommended Action |
| Contaminated Reagents | Use fresh, sterile reagents, including cell culture media and antibodies. |
| Non-specific T-cell Activation | Ensure proper washing steps after plate coating with anti-CD3 to remove unbound antibody. |
| High Vehicle (DMSO) Concentration | Maintain a final DMSO concentration of <0.5% in all wells. |
Issue 3: High variability between replicate wells.
| Possible Cause | Recommended Action |
| Inconsistent Cell Plating | Ensure a homogenous single-cell suspension before plating. Pipette carefully and consistently into each well. |
| Edge Effects in 96-well plates | To minimize evaporation from outer wells, fill the perimeter wells with sterile PBS or media without cells. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate serial dilutions of this compound. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Known ITK Inhibitors
| Inhibitor | Assay Type | Cell Type | IC50 (nM) | Reference |
| BMS-509744 | ITK enzyme assay | - | 19 | [1][2][7][11] |
| IL-2 Production | Jurkat T-cells | ~280 | [1] | |
| Ibrutinib | ITK enzyme assay | - | 2.2 | [12] |
| ITK Autophosphorylation | Primary CD4+ T-cells | Dose-dependent inhibition | [12] | |
| PRN694 | ITK enzyme assay | - | 0.3 | [13] |
| T-cell Proliferation | Primary CD3+ T-cells | Significant inhibition at 100 nM | ||
| CPI-818 | ITK enzyme assay | - | 2.3 | [14] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
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Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
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CFSE Staining: Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C.[15] Quench the staining by adding five volumes of cold complete RPMI medium.
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Cell Plating: Wash the cells and resuspend in complete RPMI at 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into a 96-well U-bottom plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).
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Compound Addition: Prepare serial dilutions of this compound in complete RPMI. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control. Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all stimulated wells.
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Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.
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Data Acquisition: Harvest the cells and analyze CFSE dilution by flow cytometry. Gate on the live, single-cell population to assess proliferation.
Protocol 2: T-Cell Activation Assay (CD69/CD25 Expression)
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Cell Preparation and Plating: Follow steps 1 and 3 from the T-Cell Proliferation Assay protocol, using a 96-well flat-bottom plate.
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Compound Addition: Follow step 4 from the T-Cell Proliferation Assay protocol.
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Incubation: Culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
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Staining: Harvest the cells and stain with fluorescently-conjugated antibodies against CD4 (or CD8), CD69, and CD25. Include a viability dye.
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Data Acquisition: Analyze the expression of CD69 and CD25 on the T-cell population by flow cytometry.
Protocol 3: Cytokine Release Assay (ELISA or CBA)
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Cell Preparation, Plating, and Compound Addition: Follow steps 1, 3, and 4 from the T-Cell Proliferation Assay protocol.
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Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
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Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
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Cytokine Measurement: Measure the concentration of cytokines of interest (e.g., IL-2, IFN-γ) in the supernatant using an ELISA kit or a cytometric bead array (CBA) according to the manufacturer's instructions.
Visualizations
Caption: ITK Signaling Pathway in T-Cell Activation.
Caption: Workflow for this compound Concentration Optimization.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. BMS 509744 (CAS 439575-02-7): R&D Systems [rndsystems.com]
- 8. ITK inhibition for the targeted treatment of CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]
- 10. Interleukin-2-inducible T-cell Kinase (ITK) Targeting by BMS-509744 Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 14. corvuspharma.com [corvuspharma.com]
- 15. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
BMS-332 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BMS-332, a dual inhibitor of diacylglycerol kinase alpha (DGKα) and zeta (DGKζ). Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 10 mM.[1] With a molecular weight of 499.57 g/mol , this corresponds to approximately 5.0 mg/mL.
Q3: Is this compound soluble in aqueous solutions like PBS or cell culture media?
A3: The solubility of this compound in aqueous solutions, including phosphate-buffered saline (PBS) and common cell culture media such as DMEM and RPMI, is expected to be low. It is crucial to first dissolve the compound in DMSO to create a concentrated stock solution before diluting it into your aqueous experimental medium. Direct dissolution in aqueous buffers is not recommended.
Q4: How should I prepare a working solution of this compound for my cell culture experiments?
A4: To prepare a working solution, the concentrated DMSO stock solution should be serially diluted into your cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective dual inhibitor of DGKα and DGKζ.[1] These enzymes are negative regulators of T-cell receptor (TCR) signaling. By inhibiting DGKα and DGKζ, this compound enhances T-cell activation and effector functions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Approximate Concentration (mg/mL) | Source |
| DMSO | 10 mM | ~5.0 mg/mL | [1] |
| Aqueous Buffers (PBS, Cell Culture Media) | Low (Undetermined) | Not Recommended for Direct Dissolution | General knowledge for similar compounds |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Calibrated pipette
Procedure:
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Calculate the required mass of this compound:
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Molecular Weight (MW) of this compound = 499.57 g/mol
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To prepare 1 mL of a 10 mM stock solution, you will need:
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Mass (g) = 10 mmol/L * 1 L/1000 mL * 499.57 g/mol = 0.0049957 g = 4.9957 mg
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Weigh out approximately 5.0 mg of this compound powder.
-
-
-
Dissolution:
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Add the weighed this compound powder to a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
-
Storage:
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed, sterile cell culture medium (e.g., RPMI, DMEM)
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Sterile microcentrifuge tubes
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Calibrated pipettes
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 1 µM).
-
Perform serial dilutions: It is recommended to perform serial dilutions to ensure accuracy and to minimize the final DMSO concentration.
-
Intermediate Dilution (e.g., 100 µM):
-
Dilute the 10 mM stock solution 1:100 in sterile cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium.
-
-
Final Dilution (e.g., 1 µM):
-
Dilute the 100 µM intermediate solution 1:100 in your final volume of cell culture medium. For example, add 10 µL of the 100 µM solution to 990 µL of medium for a final volume of 1 mL.
-
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
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Immediate Use: Use the freshly prepared working solution immediately for your cell-based assays.
Mandatory Visualizations
Caption: DGKα/ζ Signaling Pathway and the Action of this compound.
Caption: Workflow for Preparing this compound Solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Cell Culture Media | The aqueous solubility of this compound has been exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to cells (typically <0.5%).- Prepare the working solution immediately before use.- Vortex the final working solution gently before adding it to the cell culture. |
| No Observed Effect on Cells | - Compound inactivity.- Insufficient concentration.- Cell line is not responsive. | - Verify the activity of your this compound stock on a sensitive, positive control cell line.- Perform a dose-response experiment to determine the optimal concentration.- Confirm that your target cells express DGKα and/or DGKζ. |
| High Cell Toxicity | - DMSO concentration is too high.- Off-target effects of this compound. | - Ensure the final DMSO concentration in your vehicle control and experimental wells is identical and non-toxic.- Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic threshold of this compound for your specific cell line. |
| Inconsistent Results | - Repeated freeze-thaw cycles of the stock solution.- Inaccurate dilutions. | - Use single-use aliquots of the stock solution.- Use calibrated pipettes and perform serial dilutions for accuracy. |
References
Potential off-target effects of BMS-332 in kinase screening
This technical support guide is designed for researchers, scientists, and drug development professionals using the dual DGKα/ζ inhibitor, BMS-332. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and reported potency of this compound?
A1: this compound is a potent and selective dual inhibitor of Diacylglycerol Kinase alpha (DGKα) and Diacylglycerol Kinase zeta (DGKζ). The reported half-maximal inhibitory concentrations (IC50) are in the low nanomolar range.
Q2: Is there a publicly available comprehensive kinase screening panel (kinome scan) for this compound?
A2: To date, a comprehensive kinome scan profiling this compound against a broad panel of kinases has not been made publicly available. While it shows high selectivity over some related DGK isoforms, its activity against other kinase families is not extensively documented in public literature. Therefore, researchers should be cautious and consider the possibility of off-target effects in their experiments.
Q3: What are the known downstream signaling pathways of DGKα and DGKζ?
A3: DGKα and DGKζ are critical regulators of intracellular signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA). By modulating the levels of these two lipid second messengers, they influence several key pathways, including:
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T-cell receptor (TCR) signaling: DGKs act as negative regulators of T-cell activation. Inhibition of DGKα/ζ can enhance T-cell effector functions.
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Ras/MAPK pathway: DAG activates RasGRP, which in turn activates the Ras/MAPK cascade, promoting cell proliferation and survival. DGKα/ζ inhibition can lead to sustained activation of this pathway.
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PI3K/AKT/mTOR pathway: PA, the product of DGK activity, can activate the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.
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Protein Kinase C (PKC) activation: DAG is a direct activator of several PKC isoforms, which are involved in a wide range of cellular processes.
Data Presentation
Table 1: Known Inhibitory Activity of this compound
| Target | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay | Selectivity |
| DGKα | 9 | 5 | >100-fold vs. DGKβ and DGKγ |
| DGKζ | 8 | 1 | >100-fold vs. DGKβ and DGKγ |
Data compiled from publicly available sources.
Table 2: Hypothetical Off-Target Profile of a Kinase Inhibitor
This table is for illustrative purposes only to guide researchers in interpreting their own kinome scan data. The kinases listed are not confirmed off-targets of this compound.
| Kinase Target | % Inhibition @ 1µM | IC50 (nM) | Potential Implication |
| On-Target | |||
| DGKα | 99% | 9 | Expected on-target activity |
| DGKζ | 98% | 8 | Expected on-target activity |
| Potential Off-Targets | |||
| PI3Kα | 75% | 250 | Potential for modulation of the PI3K/AKT pathway |
| SRC | 60% | 800 | Possible effects on cell adhesion, migration, and proliferation |
| LCK | 55% | >1000 | May influence T-cell signaling independently of DGK |
| p38α | 40% | >1000 | Potential for stress-response pathway modulation |
Interpreting the Hypothetical Table:
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% Inhibition @ 1µM: A high percentage suggests potential interaction. Values above 50% are often considered for further investigation.
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IC50 (nM): A lower IC50 value indicates higher potency. If the off-target IC50 is close to the on-target IC50, there is a higher likelihood of observing off-target effects at therapeutic concentrations.
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Potential Implication: This column highlights the primary signaling pathway or cellular process associated with the potential off-target kinase.
Mandatory Visualization
Troubleshooting inconsistent results in BMS-332 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMS-332, a dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the lipid kinases DGKα and DGKζ.[1][2] In the context of immunology, T-cell receptor (TCR) engagement leads to the production of the second messenger diacylglycerol (DAG). DGKα and DGKζ negatively regulate T-cell signaling by converting DAG to phosphatidic acid (PA), thereby dampening the immune response. By inhibiting DGKα and DGKζ, this compound sustains DAG signaling, which enhances T-cell activation, cytokine production, and anti-tumor immunity. This mechanism makes it a candidate for combination therapies with immune checkpoint inhibitors like anti-PD-1.
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1] One supplier suggests a solubility of up to 14.29 mg/mL in DMSO with ultrasonic assistance and warming to 60°C.[1] It is crucial to store the stock solution in aliquots to avoid repeated freeze-thaw cycles. Recommended storage is at -20°C for up to one month or at -80°C for up to six months.[3]
Q3: I am not observing the expected enhancement of T-cell activation with this compound. What are the possible reasons?
Several factors could contribute to a lack of effect. Please consider the following:
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Suboptimal T-cell Stimulation: this compound is most effective when T-cell receptor signaling is present but suboptimal.[4] If the initial T-cell stimulation (e.g., with anti-CD3/CD28 beads or antigen-presenting cells) is too strong, the potentiating effect of this compound may be masked. Conversely, if the stimulation is too weak or absent, there will be no signaling cascade for this compound to amplify.
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Incorrect Compound Concentration: Ensure that the final concentration of this compound in your assay is appropriate. An effective concentration range should be determined by a dose-response experiment.
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Cell Viability: Poor cell viability of your primary T-cells or co-cultured cells can significantly impact results. Always check cell viability before and after the experiment.
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Assay Timing: The timing of this compound addition relative to T-cell stimulation is critical. Ensure the inhibitor is present during the activation phase.
Q4: My T-cell proliferation assay shows inconsistent results between replicates. What can I do to improve reproducibility?
Inconsistent results in T-cell proliferation assays are a common issue. Here are some troubleshooting steps:
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Consistent Cell Seeding: Ensure accurate and consistent cell counts and seeding densities across all wells.
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Homogeneous Compound Distribution: After adding this compound, mix the plate gently to ensure even distribution of the compound in the media.
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Plate Edge Effects: Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, which can alter compound and media concentrations.
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Standardized Stimulation: If using antigen-presenting cells, ensure a consistent ratio of effector to target cells. If using beads, ensure they are well-resuspended before addition to the wells.
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Incubation Conditions: Maintain consistent temperature and CO2 levels in the incubator.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency / No Effect | Inactive compound due to improper storage. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.[3] |
| Suboptimal T-cell stimulation. | Titrate the concentration of your stimulating agent (e.g., anti-CD3/CD28 or peptide antigen). The effect of this compound is more pronounced with suboptimal TCR signaling.[4] | |
| Incorrect timing of compound addition. | Add this compound concurrently with or shortly before T-cell stimulation to ensure it is active during the signaling cascade. | |
| High Background Signal in Control Wells | DMSO concentration is too high. | Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and ideally below 0.5%. |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination. Use aseptic techniques during all experimental procedures. | |
| Inconsistent Results Between Experiments | Lot-to-lot variability of reagents. | If possible, use the same lot of critical reagents (e.g., FBS, cytokines, antibodies) for a set of experiments. Qualify new lots of reagents before use in critical studies. |
| Donor variability in primary T-cells. | When using primary human T-cells, be aware of donor-to-donor variability. If possible, perform experiments with cells from multiple donors to ensure the observed effects are not donor-specific. | |
| Unexpected Cell Toxicity | Compound precipitation at high concentrations. | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, reconsider the stock concentration and final dilution. |
| Off-target effects. | While this compound is selective for DGKα and DGKζ, high concentrations may lead to off-target effects. Perform a dose-response curve to identify the optimal concentration with minimal toxicity. |
Data Summary
This compound Potency and Selectivity
| Target | IC50 (nM) | Assay Type |
| DGKα | 5 | YFP-DGKα translocation assay[3] |
| DGKζ | 1 | YFP-DGKζ translocation assay[3] |
| DGKβ | >100-fold selectivity vs DGKα | Biochemical assay |
| DGKγ | >100-fold selectivity vs DGKα | Biochemical assay |
Experimental Conditions for this compound
| Parameter | Condition | Notes |
| Stock Solution | 10-20 mM in DMSO | Store at -80°C in single-use aliquots.[1][3] |
| In Vitro Working Concentration | 10 nM - 1 µM | Optimal concentration is assay-dependent and should be determined empirically. |
| Cell Types | Primary human or mouse T-cells, Jurkat T-cells | The effects will be most pronounced in cells expressing DGKα and DGKζ. |
| Typical Assays | T-cell proliferation, cytokine release (IFN-γ, IL-2), cytotoxicity assays | Can be used in co-culture with antigen-presenting cells or tumor cells. |
Experimental Protocols & Visualizations
DGKα/ζ Signaling Pathway in T-Cells
The following diagram illustrates the central role of DGKα and DGKζ in T-cell activation and the mechanism of action for this compound.
Caption: DGKα/ζ signaling pathway in T-cells and the inhibitory action of this compound.
Experimental Workflow for T-Cell Co-Culture Assay
This diagram outlines a typical workflow for assessing the effect of this compound on T-cell activation in a co-culture system with tumor cells.
Caption: A generalized experimental workflow for a T-cell and tumor cell co-culture assay.
Troubleshooting Logic for Inconsistent Results
This decision tree provides a logical approach to troubleshooting inconsistent experimental outcomes.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: BMS-332 In Vivo Efficacy Studies
Disclaimer: Publicly available scientific literature does not contain information on a specific compound designated "BMS-332." The following technical support guide is based on general principles and best practices for addressing variability in in vivo efficacy studies of small molecule inhibitors. The content is intended to serve as a comprehensive resource for researchers and scientists working with novel therapeutic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors that contribute to variability in in vivo efficacy studies of small molecule inhibitors?
Variability in in vivo studies can arise from a multitude of sources. Key factors include the physicochemical properties of the compound, such as solubility and stability, which can affect its bioavailability.[1][2] Biological factors also play a significant role, including the metabolic stability of the compound, the potential for efflux by transporters, and the inherent biological heterogeneity of the animal models.[2] Furthermore, inconsistencies in experimental procedures, such as drug formulation, route of administration, and animal handling, can introduce significant variability.
Q2: How can I minimize variability in my animal models?
To minimize variability, it is crucial to use well-characterized and genetically uniform animal models. Age, weight, and sex-matching of animals across all study groups is a fundamental requirement. Acclimatizing the animals to the facility and handling procedures before the start of the experiment can reduce stress-related physiological changes that might impact the study outcome. Implementing a robust randomization and blinding process for group allocation and outcome assessment is also essential to prevent bias.
Q3: What are the key considerations for dosing and scheduling of a novel small molecule inhibitor?
The dosing and scheduling of a new inhibitor should be guided by its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3] Preliminary studies to determine the maximum tolerated dose (MTD) are essential. The dosing regimen should aim to maintain drug exposure in the target tissue at concentrations relevant to its cellular potency.[3] Factors such as the compound's half-life and its on-target residence time can inform the dosing frequency.[3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected in vivo efficacy despite good in vitro potency.
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Possible Cause 1: Poor Bioavailability. The compound may have low solubility, poor absorption from the administration site, or be subject to extensive first-pass metabolism.[1][2]
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Troubleshooting Steps:
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Review the physicochemical properties of the compound, including its solubility and lipophilicity.[1]
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Conduct pharmacokinetic studies to determine the plasma and tumor exposure levels of the compound.
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Consider reformulating the compound to improve its solubility and absorption.
-
-
-
Possible Cause 2: Target Engagement Issues. The compound may not be reaching its intended target in the tumor tissue at sufficient concentrations.
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Troubleshooting Steps:
-
Perform pharmacodynamic studies to measure target modulation in tumor tissue at different time points after dosing.
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Assess the expression level of the target in the specific tumor model being used.
-
-
-
Possible Cause 3: Rapid Drug Resistance. The tumor cells may be developing resistance to the inhibitor.
-
Troubleshooting Steps:
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Analyze tumor samples from treated animals for the emergence of resistance mutations or the activation of bypass signaling pathways.[4]
-
-
Issue 2: Significant toxicity or off-target effects observed in treated animals.
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Possible Cause 1: Off-target Activity. The inhibitor may be interacting with other proteins in addition to its intended target.[3]
-
Troubleshooting Steps:
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Perform a broader kinase or receptor screening panel to identify potential off-targets.
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Consider structure-activity relationship (SAR) studies to design more selective inhibitors.[5]
-
-
-
Possible Cause 2: Formulation-related Toxicity. The vehicle used to formulate the compound may be causing adverse effects.
-
Troubleshooting Steps:
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Include a vehicle-only control group in your study.
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Test alternative, well-tolerated formulation vehicles.
-
-
Data Presentation: Summarizing In Vivo Efficacy Data
Clear and structured presentation of quantitative data is crucial for interpreting study outcomes.
Table 1: Summary of In Vivo Efficacy Study of this compound in a Xenograft Model
| Treatment Group | N | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 0.5% HPMC, p.o., QD | 1500 ± 150 | - | +5.0 ± 1.5 |
| This compound (10 mg/kg) | 10 | 10 mg/kg in 0.5% HPMC, p.o., QD | 900 ± 120 | 40% | +2.0 ± 2.0 |
| This compound (30 mg/kg) | 10 | 30 mg/kg in 0.5% HPMC, p.o., QD | 450 ± 90 | 70% | -1.5 ± 2.5 |
| Positive Control | 10 | Standard-of-care drug, i.p., Q3D | 300 ± 75 | 80% | -8.0 ± 3.0 |
Experimental Protocols
Protocol 1: Xenograft Tumor Model Establishment and Efficacy Study
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Cell Culture: Culture cancer cells in the recommended medium and ensure they are in the logarithmic growth phase and free of pathogens.
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Tumor Implantation: Subcutaneously implant 5 x 10⁶ cells in a 1:1 mixture of media and Matrigel into the flank of immunocompromised mice.
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Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
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Randomization: When tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups with similar mean tumor volumes.
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Treatment Administration: Administer the investigational compound, vehicle, or positive control according to the planned dosing schedule and route.
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Data Collection: Continue to monitor tumor volume and body weight twice weekly. Observe the animals daily for any signs of toxicity.
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Endpoint: Euthanize the animals when tumors reach the predetermined endpoint size or at the end of the study period. Collect tumors and other tissues for further analysis.
Protocol 2: Preparation of this compound for Oral Administration
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Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in sterile water.
-
Compound Formulation: Weigh the required amount of this compound powder. Create a homogenous suspension by adding a small amount of the vehicle to form a paste, then gradually adding the remaining vehicle while vortexing or sonicating until the desired concentration is reached.
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Administration: Administer the formulation to the mice via oral gavage at a volume of 10 mL/kg.
Visualizations
Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.
Caption: Standard workflow for an in vivo efficacy study.
Caption: Decision tree for troubleshooting low in vivo efficacy.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of BMS-332
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of the dual insulin receptor (IR) and insulin-like growth factor-1 receptor (IGF-1R) inhibitor, BMS-536924. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for BMS-536924 powder?
A1: For long-term stability, BMS-536924 powder should be stored at -20°C.[1] When stored under these conditions, the compound is expected to be stable for at least three years.
Q2: How should I store BMS-536924 once it is dissolved in a solvent?
A2: Stock solutions of BMS-536924 in DMSO can be stored at -80°C for up to one year, or at -20°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended solvent for dissolving BMS-536924?
A3: The recommended solvent for creating stock solutions of BMS-536924 is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 100 mM.[1]
Q4: Can I store BMS-536924 solutions at room temperature?
A4: It is not recommended to store BMS-536924 solutions at room temperature for extended periods, as this may lead to degradation and loss of activity. For working solutions in aqueous media for in vivo experiments, it is best to prepare them fresh on the day of use.
Q5: What are the known targets of BMS-536924?
A5: BMS-536924 is a dual inhibitor of the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R), with IC50 values of 73 nM and 100 nM, respectively.[1] It also shows modest activity against other kinases such as MEK, FAK, and Lck.[3]
Troubleshooting Guides
Powder Storage and Handling
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration or clumping of powder | Moisture absorption or degradation. | - Ensure the vial is tightly sealed and stored in a desiccator if possible.- Before opening, allow the vial to warm to room temperature to prevent condensation.- If significant changes in appearance are observed, it is recommended to use a fresh vial of the compound. |
| Inconsistent experimental results with a new batch | Variation in purity or hydration state. | - Always refer to the batch-specific information on the Certificate of Analysis (CoA) for the exact molecular weight and purity.- Perform a dose-response curve with each new batch to confirm its potency. |
Solution Preparation and Storage
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not fully dissolve in DMSO | Incorrect solvent volume or low-quality DMSO. | - Ensure you are using a sufficient volume of fresh, high-quality, anhydrous DMSO.- Gentle warming (up to 37°C) and vortexing can aid in dissolution.- Sonication can also be used to help dissolve the compound.[3] |
| Precipitation observed in stock solution upon storage | Supersaturation or improper storage. | - Ensure the stock solution concentration does not exceed the solubility limit.- If precipitation occurs, gently warm the solution and vortex until the precipitate redissolves.- Store aliquots at -80°C to minimize the risk of precipitation. |
| Precipitation observed when diluting stock solution into aqueous media | Low aqueous solubility of the compound. | - Minimize the final concentration of DMSO in your aqueous solution (typically <0.5%).- Prepare intermediate dilutions in DMSO before adding to the final aqueous buffer.- For in vivo preparations, co-solvents such as PEG300 and Tween 80 can be used to improve solubility.[3] |
| Loss of compound activity over time | Degradation due to improper storage or repeated freeze-thaw cycles. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure solutions are stored at the recommended temperatures (-20°C or -80°C).- Prepare fresh working dilutions from a stock solution for each experiment. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 479.96 g/mol | [1] |
| IC50 (IR) | 73 nM | [1] |
| IC50 (IGF-1R) | 100 nM | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Powder Storage | -20°C (up to 3 years) | [2] |
| Solution Storage (in DMSO) | -80°C (up to 1 year)-20°C (up to 6 months) | [2] |
Experimental Protocols
Cell-Based Proliferation Assay
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Cell Plating: Seed cells in a 96-well plate at a density optimized for logarithmic growth over the course of the experiment and incubate overnight.
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Compound Preparation: Prepare a serial dilution of BMS-536924 in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and add the BMS-536924 dilutions. Include a vehicle control (medium with the same concentration of DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment: Measure cell viability using a suitable method, such as the MTS or MTT assay, following the manufacturer's instructions.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the BMS-536924 concentration and fitting the data to a dose-response curve.[4]
Western Blot Analysis of IR/IGF-1R Phosphorylation
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Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat the cells with desired concentrations of BMS-536924 for 1-2 hours.
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Ligand Stimulation: Stimulate the cells with insulin or IGF-1 for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated IR or IGF-1R overnight at 4°C.
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Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Normalization: Strip the membrane and re-probe with an antibody against total IR or IGF-1R, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5][6][7]
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-536924 | Src | IGF-1R | FAK | MEK | Apoptosis | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
BMS-332 Technical Support Center: Interpreting Unexpected Phenotypes
Welcome to the technical support center for BMS-332, a potent and selective inhibitor of MEK1/2 kinases. This resource is designed to help researchers, scientists, and drug development professionals interpret and troubleshoot unexpected phenotypes observed during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My BRAF/RAS mutant cells show a paradoxical increase in ERK phosphorylation after a short-term treatment with this compound. Why is this happening?
A: This phenomenon, known as paradoxical activation, can occur with inhibitors targeting the MAPK pathway. While seemingly counterintuitive, it is often a result of the inhibitor disrupting negative feedback loops within the pathway. In cells with wild-type BRAF, RAF inhibitors can paradoxically activate ERK signaling.[1][2] While this compound is a MEK inhibitor, pathway dynamics can sometimes lead to unexpected upstream feedback relief.
Troubleshooting Workflow:
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Confirm On-Target Activity: Ensure that this compound is inhibiting MEK phosphorylation as expected.
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Assess Upstream Signaling: Evaluate the phosphorylation status of upstream kinases like CRAF and BRAF.
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Titrate Drug Concentration: Determine if the paradoxical activation is dose-dependent.
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Time-Course Analysis: Perform a time-course experiment to see if the paradoxical activation is transient.
Experimental Protocols:
-
Western Blot for Phospho-Proteins:
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Treat cells with a dose range of this compound for various time points (e.g., 15 min, 1h, 4h, 24h).
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Perform SDS-PAGE and transfer to a PVDF membrane.
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Probe with primary antibodies against p-MEK, MEK, p-ERK, ERK, p-CRAF, and CRAF.
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Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
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Data Presentation:
| Cell Line | Treatment | p-ERK/Total ERK (Fold Change) | p-MEK/Total MEK (Fold Change) |
| A375 (BRAF V600E) | Vehicle | 1.0 | 1.0 |
| A375 (BRAF V600E) | This compound (100 nM) | 0.2 | 0.1 |
| HCT116 (KRAS G13D) | Vehicle | 1.0 | 1.0 |
| HCT116 (KRAS G13D) | This compound (100 nM) | 1.8 | 0.3 |
Signaling Pathway Diagram:
Caption: Canonical MAPK signaling pathway with this compound inhibition of MEK.
2. Q: I am observing increased cell migration and invasion in some cell lines treated with this compound. Isn't a MEK inhibitor supposed to prevent this?
A: While MEK inhibitors generally suppress migration and invasion, some studies have reported instances of increased motility.[3] This can be due to several factors, including "phenotype switching," where cells adapt to the drug by upregulating pathways that promote a mesenchymal and more invasive phenotype.[4] Withdrawal of MEK inhibitors in cells with acquired resistance can also lead to a highly migratory and invasive phenotype.[5]
Troubleshooting Workflow:
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Confirm Phenotype: Use multiple assays to confirm the pro-migratory phenotype (e.g., wound healing, transwell migration, 3D spheroid invasion).
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Assess EMT Markers: Analyze the expression of epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail).
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Investigate Compensatory Pathways: Examine the activation of other signaling pathways known to regulate migration, such as PI3K/AKT or FAK signaling.
Experimental Protocols:
-
Transwell Migration Assay:
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Seed cells in the upper chamber of a transwell insert with a porous membrane in a serum-free medium.
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Add a chemoattractant (e.g., 10% FBS) to the lower chamber.
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Treat cells with this compound or vehicle.
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After 24-48 hours, fix and stain the cells that have migrated to the bottom of the membrane.
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Quantify the number of migrated cells.
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-
Quantitative PCR for EMT Markers:
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Treat cells with this compound for 48-72 hours.
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Isolate total RNA and synthesize cDNA.
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Perform qPCR using primers for CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), and SNAI1 (Snail).
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Normalize expression to a housekeeping gene (e.g., GAPDH).
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Data Presentation:
| Cell Line | Treatment | Relative Migration (Fold Change) | N-cadherin mRNA (Fold Change) |
| WM1366 (NRAS Q61R) | Vehicle | 1.0 | 1.0 |
| WM1366 (NRAS Q61R) | This compound (100 nM) | 2.5 | 3.2 |
| SK-MEL-28 (BRAF V600E) | Vehicle | 1.0 | 1.0 |
| SK-MEL-28 (BRAF V600E) | This compound (100 nM) | 0.4 | 0.8 |
Logical Relationship Diagram:
Caption: Troubleshooting workflow for increased cell migration.
3. Q: Instead of apoptosis, my cells are entering a senescent state after this compound treatment. Is this expected?
A: Yes, induction of cellular senescence is a known outcome of treatment with MEK inhibitors in certain contexts.[6][7] Senescence is a state of irreversible cell cycle arrest. The choice between apoptosis and senescence can depend on the cellular context, including the status of tumor suppressor genes like p53 and p16. Combining MEK inhibitors with other drugs, such as CDK4/6 inhibitors, has been shown to enhance this senescent phenotype.[7][8]
Troubleshooting Workflow:
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Confirm Senescence: Use multiple markers to confirm a senescent phenotype.
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Assess Cell Cycle Arrest: Perform cell cycle analysis to confirm G1 arrest.
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Evaluate Apoptosis Markers: Check for markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to confirm its absence.
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Analyze Senescence-Associated Secretory Phenotype (SASP): Measure the secretion of key SASP factors (e.g., IL-6, IL-8).
Experimental Protocols:
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Senescence-Associated β-Galactosidase (SA-β-Gal) Staining:
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Treat cells with this compound for 3-5 days.
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Fix cells with a formaldehyde/glutaraldehyde solution.
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Wash and incubate with the SA-β-Gal staining solution at 37°C overnight.
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Observe for the development of blue color in the cytoplasm of senescent cells.
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Cell Cycle Analysis by Flow Cytometry:
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Treat cells with this compound for 48 hours.
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Harvest and fix cells in cold 70% ethanol.
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Wash and resuspend cells in a solution containing propidium iodide (PI) and RNase A.
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Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
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Data Presentation:
| Cell Line | Treatment | % SA-β-Gal Positive Cells | % Cells in G1 Phase | % Apoptotic Cells |
| MiaPaCa-2 (KRAS G12C) | Vehicle | 5% | 45% | 2% |
| MiaPaCa-2 (KRAS G12C) | This compound (200 nM) | 65% | 78% | 3% |
| Jurkat (PTEN null) | Vehicle | 3% | 50% | 4% |
| Jurkat (PTEN null) | This compound (200 nM) | 8% | 52% | 45% |
Signaling Pathway Diagram:
Caption: MEK inhibition by this compound can lead to G1 cell cycle arrest and senescence.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discontinuing MEK inhibitors in tumor cells with an acquired resistance increases migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined Blockade of MEK and CDK4/6 Pathways Induces Senescence to Improve Survival in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Blockade of MEK and CDK4/6 Pathways Induces Senescence to Improve Survival in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential toxicity of BMS-332 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-332 in animal studies. The following information is intended to help mitigate potential toxicities and ensure the safe and effective conduct of preclinical research.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo studies with this compound.
Issue 1: Unexpected Mortality or Severe Adverse Events in a Dose-Ranging Study
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Question: We observed unexpected mortality and severe clinical signs (e.g., lethargy, significant weight loss) at doses predicted to be safe based on in vitro data. What are the immediate next steps?
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Answer:
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Immediate Action: Terminate the current study for ethical reasons and to preserve remaining animals for potential analysis.
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Necropsy and Histopathology: Conduct a full necropsy on all animals, including those that died prematurely and survivors from lower dose groups. Collect tissues for histopathological analysis to identify target organs of toxicity.
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Dose-Response Re-evaluation: Based on the pathological findings, design a new dose-ranging study with a lower starting dose and more closely spaced dose levels. Consider incorporating a dose-escalation design within the same study to minimize animal use.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If not already done, perform a PK/PD analysis to understand the drug's exposure-response relationship. Unexpected toxicity could be due to slower than expected clearance, leading to drug accumulation.
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Issue 2: Elevated Liver Enzymes (ALT/AST) in Bloodwork
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Question: Our routine blood analysis shows a significant, dose-dependent increase in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels, suggesting potential hepatotoxicity. How should we proceed?
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Answer:
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Confirm with Histopathology: Sacrifice a subset of animals from each dose group to perform liver histopathology. This will confirm if the enzyme elevation corresponds to cellular damage (e.g., necrosis, apoptosis, inflammation).
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Investigate Mechanism of Injury:
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Mitochondrial Toxicity Assessment: In vitro assays using isolated mitochondria or cell lines can assess if this compound disrupts mitochondrial function, a common cause of drug-induced liver injury.[1]
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Bile Acid Homeostasis: Measure serum and liver bile acid levels. Disruption of bile acid transport can lead to cholestatic liver injury.
-
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Consider Co-administration of Hepatoprotectants: In exploratory, non-GLP studies, co-administration of an antioxidant and hepatoprotective agent like N-acetylcysteine (NAC) can help determine if oxidative stress is a contributing factor.
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Experimental Protocol: In Vitro Mitochondrial Toxicity Assessment
A common method to assess mitochondrial toxicity is the Seahorse XF Analyzer, which measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
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Cell Culture: Plate hepatic cells (e.g., HepG2) in a Seahorse XF cell culture microplate.
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Compound Treatment: Treat cells with a range of this compound concentrations.
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Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
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Data Analysis: A significant decrease in OCR at relevant this compound concentrations would indicate mitochondrial toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for designing initial toxicology studies to minimize animal use while maximizing data output?
A1: To optimize study design, consider the following:
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In Silico Modeling: Utilize computational models to predict potential toxicities before starting in vivo experiments.[2]
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In Vitro Screening: Employ a battery of in vitro assays, such as cytotoxicity assays in various cell lines and screens for off-target effects, to identify potential liabilities early.
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Optimized Rodent Study Design: Consolidate multiple endpoints into a single study. For example, a 90-day rodent study can be designed to include assessments for developmental and reproductive toxicology, reducing the need for separate studies.[3]
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Weight of Evidence Approach: For certain drug modalities, data from a robust 3-month study may be sufficient to proceed, potentially reducing the need for longer-term (e.g., 6-month) studies.[4]
Q2: How can we differentiate between on-target and off-target toxicity of this compound?
A2: Distinguishing between on-target and off-target effects is crucial:
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On-Target Toxicity: This occurs when the pharmacological target of this compound is expressed in a tissue where its modulation leads to adverse effects. To investigate this, you can:
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Use a structurally distinct compound that hits the same target. If it produces the same toxicity, it's likely on-target.
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Employ a knockout animal model (if the target is known and the model is available) to see if the toxicity is abrogated.
-
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Off-Target Toxicity: This arises from this compound interacting with unintended molecular targets. To identify these:
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Conduct broad in vitro pharmacology screening against a panel of receptors, enzymes, and ion channels.
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Analyze the chemical structure of this compound for reactive metabolites or structural alerts that are known to be associated with toxicity.
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Q3: What are the key considerations when selecting an animal species for toxicology studies of this compound?
A3: Species selection is a critical step:
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Pharmacological Relevance: The chosen species should have a pharmacological target that is homologous to the human target and shows a similar response to this compound.
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Metabolic Profile: The metabolic pathways of the drug in the selected species should be as similar as possible to humans to ensure the toxicity profile is relevant.
-
Historical Data: Using a species for which there is extensive historical control data can aid in the interpretation of study findings.
-
Regulatory Guidance: For later-stage development, regulatory agencies like the FDA and EMA have specific guidelines for species selection for different drug classes. For biologics, if the molecule is active in both a rodent and a non-rodent species, it may be possible to reduce to a single species for long-term toxicology studies based on early toxicity findings.[4]
Quantitative Data Summary
Table 1: Hypothetical In Vivo Dose-Ranging Study of this compound in Rats (14-Day Study)
| Dose Group (mg/kg/day) | Number of Animals (M/F) | Mortality | Key Clinical Signs | Mean Body Weight Change (%) | Key Serum Chemistry Changes (Fold increase vs. Control) |
| Vehicle Control | 5/5 | 0/10 | None observed | +5.2 | ALT: 1.0x, AST: 1.0x, BUN: 1.0x |
| 10 | 5/5 | 0/10 | None observed | +4.8 | ALT: 1.2x, AST: 1.1x, BUN: 1.0x |
| 30 | 5/5 | 1/10 (Day 12) | Mild lethargy in some animals | +1.5 | ALT: 3.5x, AST: 2.8x, BUN: 1.3x |
| 100 | 5/5 | 4/10 (Days 8-11) | Significant lethargy, ruffled fur | -8.7 | ALT: 15.2x, AST: 11.5x, BUN: 2.5x |
Table 2: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| HepG2 | Human Liver | 25.3 |
| HEK293 | Human Kidney | 48.1 |
| C2C12 | Mouse Myoblast | > 100 |
| H9c2 | Rat Cardiomyoblast | 75.6 |
Diagrams
Caption: Workflow for investigating unexpected in vivo toxicity.
Caption: Potential mechanisms of this compound-induced hepatotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Part 2: Potential Alternatives to the Use of Animals in Preclinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of BMS-332 and R59022 in T-Cell Activation: A Guide for Researchers
This guide provides a detailed comparison of two prominent Diacylglycerol Kinase (DGK) inhibitors, BMS-332 and R59022, focusing on their efficacy and mechanism in modulating T-cell activation. The information is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize these compounds in immunological studies.
Introduction to T-Cell Activation and Diacylglycerol Kinase
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs).[1][2] This binding triggers a cascade of intracellular signaling events. A critical secondary messenger in this pathway is diacylglycerol (DAG), which is produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C-gamma 1 (PLCγ1).[3][4] DAG activates key downstream effector proteins, including Protein Kinase C theta (PKCθ) and RasGRP1, which are essential for T-cell proliferation, cytokine production, and effector function.[3][4]
Diacylglycerol kinases (DGKs) act as a crucial negative feedback mechanism by phosphorylating DAG to form phosphatidic acid (PA), thereby attenuating DAG-mediated signaling.[3][5] Specifically, the DGKα and DGKζ isoforms are the primary regulators in T-cells.[3] Inhibition of these DGK isoforms can, therefore, enhance and sustain T-cell activation, making them attractive targets for immunotherapy.[3][6] Both this compound and R59022 are inhibitors of this kinase family.
Mechanism of Action: DGK Inhibition
Both this compound and R59022 share a common mechanism of action by inhibiting DGK activity. By blocking the conversion of DAG to PA, these small molecules lead to an accumulation of DAG at the cell membrane following TCR stimulation.[7] This sustained DAG signal results in prolonged and enhanced activation of downstream pathways, leading to a more robust T-cell response. While both compounds target DGK, they exhibit differences in potency and selectivity. R59022 is a well-established, albeit less selective, DGK inhibitor.[8][9] In contrast, this compound has been identified as a potent and highly selective dual inhibitor of the DGKα and DGKζ isoforms.[10]
Quantitative Data Comparison
The primary difference in the efficacy of this compound and R59022 lies in their potency and selectivity for the target DGK isoforms. This compound demonstrates significantly lower IC50 values, indicating higher potency, and is specifically designed to target the DGKα and DGKζ isoforms critical for T-cell regulation.
| Parameter | This compound | R59022 |
| Target(s) | Diacylglycerol Kinase α (DGKα) & ζ (DGKζ) | Diacylglycerol Kinase (non-selective) |
| IC50 (DGKα) | 9 nM[10] | Not specifically reported for isoform |
| IC50 (DGKζ) | 8 nM[10] | Not specifically reported for isoform |
| IC50 (General) | Not applicable | 2.8 µM (in intact platelets)[8][9] |
| Cellular Assay IC50 | 5 nM (YFP-DGKα), 1 nM (YFP-DGKζ)[10] | ~5 µM (EBOV entry assay)[11] |
| Known Selectivity | >100-fold selectivity over DGKβ and DGKγ[10] | Also functions as a 5-HT receptor antagonist[6] |
IC50 values represent the concentration of an inhibitor required for 50% inhibition of its target. A lower value indicates greater potency.
Experimental Protocols
To evaluate and compare the efficacy of DGK inhibitors like this compound and R59022, a standard T-cell activation assay measuring cytokine production (e.g., IL-2) is commonly employed.
Protocol: In Vitro T-Cell IL-2 Production Assay
-
T-Cell Isolation:
-
Isolate primary human or murine T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.
-
Assess purity via flow cytometry (>95% CD3+).
-
Resuspend cells in complete RPMI-1640 medium.
-
-
Plate Preparation:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) overnight at 4°C to provide the primary activation signal.
-
Wash plates three times with sterile PBS to remove unbound antibody.
-
Add anti-CD28 antibody (1-2 µg/mL) to the cell culture medium for co-stimulation.
-
-
Inhibitor Treatment and Cell Plating:
-
Prepare serial dilutions of this compound and R59022 (e.g., from 1 nM to 10 µM) in complete medium. A DMSO vehicle control must be included.
-
Add 50 µL of the inhibitor dilutions to the appropriate wells.
-
Add 1x10^5 T-cells in 150 µL of medium (containing anti-CD28) to each well.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Data Acquisition:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Analysis:
-
Plot the IL-2 concentration against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value for each compound, representing the concentration that elicits a half-maximal response.
-
Conclusion
Both this compound and R59022 function as enhancers of T-cell activation by inhibiting DGK, a key negative regulator of the TCR signaling pathway. The available quantitative data indicates that This compound is a substantially more potent and selective inhibitor of the critical T-cell isoforms DGKα and DGKζ than the broader-spectrum inhibitor R59022.[10] Researchers may prefer this compound for experiments requiring high on-target potency and minimal confounding effects from other DGK isoforms or off-target interactions, such as those observed with R59022's activity on serotonin receptors.[6] R59022 remains a useful tool for studying the general effects of DGK inhibition, but its lower potency and broader target profile should be considered during experimental design and data interpretation.
References
- 1. Frontiers | Molecular Mechanisms of T Cells Activation by Dendritic Cells in Autoimmune Diseases [frontiersin.org]
- 2. immunology.org [immunology.org]
- 3. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Dual DGKα/ζ inhibitor | Probechem Biochemicals [probechem.com]
- 11. universalbiologicals.com [universalbiologicals.com]
Head-to-head comparison of BMS-332 and other selective DGKζ inhibitors
A Head-to-Head Comparison of Selective Diacylglycerol Kinase Zeta (DGKζ) Inhibitors for Immunotherapy Research
This guide provides a detailed, data-driven comparison of emerging selective inhibitors of Diacylglycerol Kinase Zeta (DGKζ), a critical negative regulator in T-cell signaling. The content is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology. We will compare the biochemical and cellular activities of several key inhibitors, including the dual DGKα/ζ inhibitor BMS-332, and provide detailed experimental methodologies for the assays cited.
Introduction to DGKζ Inhibition
Diacylglycerol (DAG) is a crucial second messenger that is generated upon T-cell receptor (TCR) engagement and is essential for T-cell activation.[1][2] DAG activates downstream signaling pathways, including those involving RasGRP1-Ras-ERK and PKCθ-NF-κB, which are critical for T-cell proliferation and effector functions.[3][4] Diacylglycerol kinases (DGKs) act as a brake on this process by phosphorylating DAG to produce phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[4][5]
Among the ten known DGK isozymes, the α and ζ isoforms are the most abundantly expressed in T-cells and are recognized as key intracellular immune checkpoints.[1][2][3] Genetic and pharmacological studies have shown that inhibiting DGKα and DGKζ can enhance T-cell responses to weak antigens and overcome immunosuppressive signals in the tumor microenvironment.[2][6][7] Consequently, the development of selective DGKζ inhibitors has become a promising strategy in cancer immunotherapy.[6] This guide focuses on a comparative analysis of this compound and other recently developed DGKζ inhibitors.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) against the target kinase and its selectivity against other related kinases. High selectivity is crucial for minimizing off-target effects. The following table summarizes the biochemical potency of several DGK inhibitors against a panel of DGK isoforms.
Table 1: Biochemical IC50 Values of DGKζ Inhibitors (nM)
| Inhibitor | DGKζ | DGKα | DGKβ | DGKγ | DGKι | Other DGKs | Reference |
| This compound | 8 | 9 | >100-fold selective | >100-fold selective | N/A | N/A | [8] |
| ASP1570 | 4.7 (human) 3.0 (mouse) | >10,000 | >10,000 | >10,000 | 780 | >10,000 (δ, θ, ε, η) | [9] |
| BAY 2965501 | Potent & Selective | N/A | N/A | N/A | N/A | Highly Selective | [6] |
| INCB177054 | <1 | <1 | >500-fold selective | >500-fold selective | N/A | >500-fold selective (δ) | [1] |
| BMS-502 | Low nM | Low nM | Limited Inhibition | Limited Inhibition | Substantial Inhibition | No significant inhibition (δ, η, ε, θ) | [10] |
N/A: Data not available in the cited sources.
Cellular Activity: T-Cell Function Enhancement
The ultimate goal of DGKζ inhibition in an immunological context is to enhance T-cell function. This is typically assessed by measuring markers of T-cell activation, proliferation, and cytokine production in cellular assays.
Table 2: Cellular Activity of DGKζ Inhibitors
| Inhibitor | Assay Type | Cell Type | Key Findings | Reference |
| This compound (as a dual DGKα/ζ inhibitor) | YFP-DGK Translocation Assay | N/A | IC50: 1 nM (DGKζ), 5 nM (DGKα) | [8] |
| ASP1570 | T-cell activation | Human PBMCs | Increased IFN-γ and IL-2 production. | [9] |
| Cytotoxicity Assay | Human CD8+ T-cells | Enhanced tumor cell killing. | [9] | |
| BAY 2965501 | T-cell mediated killing | Human T-cells | Increased tumor cell killing. | [6] |
| Cytokine Release | Human T-cells | Overcame inhibitory signals from TGFβ, PGE2, and adenosine. | [6] | |
| INCB177054 | T-cell activation | Jurkat T-cells, Human whole blood | Enhanced ERK and NFκB phosphorylation, increased CD69 expression. | [1][11] |
| Cytokine Release | Human T-cells | Significantly enhanced IL-2 and IFNγ production. | [1] | |
| BMS-502 | T-cell proliferation | Human CD8+ T-cells | EC50 of 65 nM in proliferation assay. | [10] |
| IL-2 Production | SEB-stimulated T-cells/Raji cells | Potentiated IL-2 production. | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental setups is essential for understanding the mechanism and evaluation of these inhibitors.
Caption: DGKζ signaling pathway in T-cell activation.
Caption: Workflow for a biochemical DGKζ inhibition assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DGKα/ζ inhibition lowers the TCR affinity threshold and potentiates antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Immunomodulatory Functions of Diacylglycerol Kinase ζ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. This compound | Dual DGKα/ζ inhibitor | Probechem Biochemicals [probechem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. incytemi.com [incytemi.com]
A Comparative Guide to Validating Target Engagement of LRRK2 Inhibitors in Primary Human T-Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "BMS-332" is not publicly documented as a specific T-cell-targeted agent. For the purpose of this illustrative guide, "this compound" will be treated as a hypothetical novel, potent, and selective small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This guide provides a framework for validating the target engagement of such a compound in primary human T-cells, comparing it against established alternatives.
Leucine-rich repeat kinase 2 (LRRK2) is a large, complex protein that has been implicated in various cellular processes. While extensively studied in the context of Parkinson's disease, LRRK2 is also highly expressed in immune cells, including T-cells, B-cells, and monocytes.[1][2][3] In these cells, LRRK2 is involved in regulating inflammatory responses, cytokine release, and cell maturation.[1][3] Therefore, validating that a potential therapeutic compound like this compound effectively engages LRRK2 in primary human T-cells is a critical step in preclinical development.
This guide compares three primary methods for confirming target engagement and outlines the experimental protocols required to generate the comparative data.
Comparative Performance of LRRK2 Inhibitors
The following table summarizes hypothetical performance data for our compound of interest, this compound, against two well-characterized, alternative LRRK2 inhibitors, MLi-2 and GNE-7915.[4]
| Parameter | This compound (Hypothetical) | MLi-2 (Alternative A) | GNE-7915 (Alternative B) | Assay Method |
| Target Engagement (EC₅₀) | 8 nM | 15 nM | 25 nM | Cellular Thermal Shift Assay (CETSA) |
| Proximal Biomarker Inhibition (IC₅₀) | 12 nM | 20 nM | 40 nM | pRab10 (T73) Flow Cytometry |
| Functional T-Cell Response (IC₅₀) | 50 nM | 85 nM | 150 nM | IFN-γ Release Assay |
| Kinase Selectivity (Selectivity Score) | 0.02 | 0.10 | 0.05 | KinomeScan (468 kinases) |
| Cellular Toxicity (CC₅₀) | > 10 µM | > 10 µM | 5 µM | Cell Viability Assay (e.g., CellTiter-Glo) |
Data is for illustrative purposes only.
Visualizing the Scientific Approach
Diagrams are essential for conceptualizing complex biological pathways and experimental designs.
Caption: Simplified LRRK2 signaling pathway in T-cells.
Caption: Workflow for validating this compound target engagement.
Caption: Logical relationship between validation assays.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings.
Protocol 1: Isolation of Primary Human T-Cells
-
Source: Obtain human peripheral blood mononuclear cells (PBMCs) from healthy donors via Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: Use a negative selection kit (e.g., Pan T-Cell Isolation Kit) to isolate untouched T-cells by depleting non-T-cells (B-cells, NK cells, monocytes, etc.).
-
Purity Check: Assess T-cell purity (>95%) via flow cytometry using anti-CD3 antibodies.
-
Culture: Culture isolated T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and 20 IU/mL IL-2.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement in a cellular context.[5][6] It relies on the principle that ligand binding stabilizes a target protein, increasing its thermal denaturation temperature.
-
Cell Treatment: Seed 10 million primary T-cells per condition. Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble LRRK2 via Western Blot or ELISA using a validated anti-LRRK2 antibody.
-
Data Analysis: Plot the percentage of soluble LRRK2 against temperature for each drug concentration. Determine the melting temperature (Tm) for each curve. The shift in Tm in the presence of this compound indicates target engagement. Calculate the EC₅₀ from the dose-dependent thermal shift.
Protocol 3: Phospho-Rab10 Flow Cytometry Assay
This assay provides a quantitative measure of LRRK2 kinase activity by measuring the phosphorylation of its direct substrate, Rab10, at the Threonine 73 residue.[7][8]
-
T-Cell Activation & Inhibition: Culture primary T-cells (1 million cells/well) and rest them overnight. Treat with a dose-response of this compound or alternative inhibitors for 2 hours.
-
Stimulation: Activate the T-cells with a potent stimulus like Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for 30 minutes to induce LRRK2 kinase activity.
-
Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, then permeabilize with ice-cold 90% methanol to allow antibody access to intracellular targets.
-
Staining: Stain the cells with fluorescently-conjugated antibodies: anti-CD3 (for T-cell gating) and anti-phospho-Rab10 (T73).
-
Data Acquisition: Acquire data on a flow cytometer. Gate on the CD3-positive T-cell population.
-
Data Analysis: Quantify the median fluorescence intensity (MFI) of the phospho-Rab10 signal for each drug concentration. Normalize the data to the vehicle control and calculate the IC₅₀ for the inhibition of Rab10 phosphorylation.
References
- 1. LRRK2 regulation of immune-pathways and inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of LRRK2 Expression Points to a Functional Role in Human Monocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perspective on the current state of the LRRK2 field - PMC [pmc.ncbi.nlm.nih.gov]
BMS-332: A Comparative Analysis of Lipid Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the lipid kinase inhibitor BMS-332, focusing on its cross-reactivity with other lipid kinases. The information is intended to assist researchers in evaluating its suitability for their studies.
This compound is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ).[1] While extensive data is available for its activity against the DGK family, comprehensive screening against a broader panel of lipid kinases is not publicly available. This guide summarizes the known selectivity of this compound and its clinical-stage analog, BMS-986408, and provides relevant experimental protocols and pathway information.
Comparative Analysis of Kinase Inhibition
This compound and its clinical-stage counterpart, BMS-986408, demonstrate high potency against their primary targets, DGKα and DGKζ. The selectivity of BMS-986408 has been characterized against all ten isoforms of the diacylglycerol kinase family.
| Kinase Target | BMS-986408 IC50 (nM) | This compound IC50 (nM) | Notes |
| DGKα | <1 | 5, 9 | Primary Target |
| DGKζ | 2 | 1, 8 | Primary Target |
| DGKι | Similar potency to DGKζ | No data | High affinity |
| DGKβ | >100-fold less potent than DGKα | >100-fold selectivity | Low affinity |
| DGKγ | >100-fold less potent than DGKα | >100-fold selectivity | Low affinity |
| Other DGK isoforms | Data not publicly available in detail | No data | |
| Other Lipid Kinases (e.g., PI3K, PIPK) | No publicly available data | No publicly available data | A significant data gap for off-target effects. |
Note: IC50 values for this compound are reported from different sources.[1] Data for BMS-986408 provides a more comprehensive view of selectivity within the DGK family.[2][3]
Signaling Pathways
This compound targets DGKα and DGKζ, key regulators in lipid signaling pathways. These enzymes phosphorylate diacylglycerol (DAG), converting it to phosphatidic acid (PA). This action modulates the balance between DAG and PA, which in turn influences downstream signaling cascades, including those mediated by Protein Kinase C (PKC) and Ras Guanine Nucleotide Releasing Proteins (RasGRPs).
Experimental Protocols
1. Biochemical Kinase Selectivity Assay (General Protocol)
To determine the cross-reactivity of an inhibitor like this compound against a panel of lipid kinases, a common method is a radiometric or luminescence-based biochemical assay.
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Kinase Reaction: In a multi-well plate, each well contains a specific lipid kinase from the screening panel, its corresponding lipid substrate, and ATP. For radiometric assays, [γ-³³P]ATP is often used.
-
Incubation: The serially diluted this compound is added to the wells, and the reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: The kinase reaction is stopped by adding a quenching solution.
-
Detection:
-
Radiometric Assay (e.g., HotSpot™): The reaction mixture is spotted onto a filter membrane that captures the radiolabeled phosphorylated lipid substrate. Unreacted ATP is washed away, and the radioactivity on the filter is measured using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and a luminescence signal is generated that can be read by a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is then determined by fitting the data to a dose-response curve.
2. DGKα Biochemical Assay (Specific Protocol)
A specific assay for DGKα activity, as used in the characterization of related compounds, can be performed using the PhosphoSens® kinase assay platform.
Methodology:
-
Reaction Mixture: A reaction buffer is prepared containing HEPES, ATP, DTT, glycerol, BSA, EDTA, MgCl₂, and CaCl₂.
-
Enzyme and Substrate: Recombinant DGKα enzyme is added to the reaction mixture along with the diacylglycerol (DAG) substrate.
-
Inhibitor Addition: this compound is added at various concentrations.
-
Incubation: The reaction is incubated to allow for the phosphorylation of DAG.
-
Detection: The amount of phosphorylated DAG is quantified using the PhosphoSens® platform, which typically involves a fluorescence-based detection method.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Conclusion
This compound is a highly potent and selective inhibitor of DGKα and DGKζ, with significantly lower activity against other tested DGK isoforms. However, a critical gap in the publicly available data is the lack of a comprehensive cross-reactivity profile against a broader panel of lipid kinases such as PI3Ks and PIPKs. Researchers should exercise caution when using this compound in systems where these other lipid kinases play a crucial role, as potential off-target effects are currently uncharacterized. Further independent kinase profiling is recommended to fully elucidate the selectivity of this compound.
References
- 1. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
BMS-332: A Pharmacological Mimic of DGKα/ζ Genetic Knockout for Enhanced T-Cell Immunity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small molecule inhibitor BMS-332 with genetic knockout of Diacylglycerol Kinase (DGK) alpha (α) and zeta (ζ), two critical negative regulators of immune cell function. This document outlines the rationale for DGKα/ζ inhibition, presents supporting experimental data for this compound as a viable alternative to genetic manipulation, and provides detailed experimental protocols.
Introduction to DGKα and DGKζ: Gatekeepers of T-Cell Activation
Diacylglycerol kinases α and ζ are key enzymes in T-lymphocytes that act as a brake on T-cell activation. Upon T-cell receptor (TCR) engagement, DGKα and DGKζ phosphorylate diacylglycerol (DAG), a critical second messenger, converting it to phosphatidic acid (PA). This action curtails DAG-mediated signaling pathways, preventing T-cell hyperactivation and promoting a state of anergy or non-responsiveness.[1][2] Genetic knockout studies in mice have demonstrated that the simultaneous deletion of both DGKα and DGKζ leads to heightened T-cell sensitivity, increased cytokine production, and enhanced anti-tumor immunity.[3][4] However, the therapeutic application of genetic knockouts in humans is complex. Small molecule inhibitors that can replicate the effects of genetic deletion offer a more feasible translational approach.
This compound is a potent and selective dual inhibitor of DGKα and DGKζ.[5] This guide explores the evidence supporting this compound as a pharmacological tool to achieve outcomes comparable to DGKα/ζ double knockout (DKO).
Comparative Analysis: this compound vs. DGKα/ζ Knockout
While direct head-to-head studies providing quantitative data for this compound against DGKα/ζ DKO in the same experiment are limited, a comparative analysis can be synthesized from multiple studies on highly similar dual inhibitors like BMS-502 and genetic knockout models. The data consistently demonstrates that pharmacological inhibition of DGKα/ζ phenocopies the effects of genetic deletion.
T-Cell Activation and Proliferation
Genetic knockout of DGKα and DGKζ in T-cells leads to their hyper-responsiveness to stimulation.[1][6] Similarly, treatment with dual DGKα/ζ inhibitors significantly enhances T-cell activation and proliferation. For instance, CRISPR/Cas9-mediated knockout of both DGKα and ζ in CAR-T cells resulted in potentiated effector function and proliferation.[3] A structurally related dual inhibitor, BMS-502, demonstrated a dose-dependent increase in effector T-cells in an in vivo mouse model, indicating its ability to amplify T-cell stimulation.[7]
| Parameter | DGKα/ζ Genetic Knockout | This compound / BMS-502 (Pharmacological Inhibition) | Reference |
| T-Cell Proliferation | Significantly increased upon stimulation. | Dose-dependent increase in proliferating T-cells. | [3][7] |
| Effector T-Cell Expansion | Enhanced expansion of effector T-cells. | Amplifies expansion of effector T-cells with suboptimal stimulation. | [6][7] |
Cytokine Production
A hallmark of enhanced T-cell activation is the increased production of effector cytokines such as Interferon-gamma (IFNγ) and Interleukin-2 (IL-2). DGKα/ζ DKO T-cells exhibit significantly elevated secretion of these cytokines upon stimulation.[3][8] Pharmacological inhibition with dual DGKα/ζ inhibitors mirrors this effect. Combined inhibition of DGKα and DGKζ has been shown to synergistically enhance IL-2 production in T-cells.[8] Studies with BMS-502 also showed significant activity in IFNγ production assays in human whole blood.[7]
| Cytokine | DGKα/ζ Genetic Knockout | This compound / BMS-502 (Pharmacological Inhibition) | Reference |
| IFNγ | Markedly increased production by stimulated T-cells. | Significant increase in IFNγ production. | [3][7] |
| IL-2 | Substantially elevated secretion by activated T-cells. | Synergistic enhancement of IL-2 production. | [3][8] |
Anti-Tumor Efficacy
The enhanced activation and effector function of DGKα/ζ deficient T-cells translate to improved anti-tumor responses in preclinical models.[3] CAR-T cells with DGKα/ζ knockout have demonstrated significant regression of glioblastoma tumors in xenograft mouse models.[3] A similar enhancement of anti-tumor activity is observed with pharmacological inhibition. The dual inhibitor BMS-986408, a compound from the same class as this compound, markedly improved the therapeutic benefit of PD-1 checkpoint blockade by unleashing T-cell responses in the tumor.[9][10]
| Application | DGKα/ζ Genetic Knockout | This compound / BMS-986408 (Pharmacological Inhibition) | Reference |
| CAR-T Cell Therapy | Enhanced anti-tumor efficacy and tumor regression. | Improved CAR-T cell efficacy and overcomes hypofunctionality. | [3][9][10] |
| Checkpoint Blockade Synergy | Not directly tested, but implied by enhanced T-cell function. | Potentiates anti-tumor immunity in combination with PD-1 inhibitors. | [9][10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
DGKα/ζ Signaling Pathway in T-Cell Activation
Caption: DGKα/ζ signaling pathway in T-cell activation.
Experimental Workflow: Comparing Pharmacological Inhibition and Genetic Knockout
Caption: Experimental workflow for comparing DGKα/ζ inhibition vs. knockout.
Detailed Experimental Protocols
In Vitro T-Cell Activation and Proliferation Assay
This protocol is adapted from standard procedures for assessing T-cell responses.[12][13]
Materials:
-
Isolated primary T-cells (from wild-type and DGKα/ζ DKO mice, or human peripheral blood mononuclear cells [PBMCs])
-
96-well flat-bottom tissue culture plates
-
Anti-CD3 antibody (functional grade)
-
Anti-CD28 antibody (functional grade)
-
This compound (or other DGK inhibitor)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometer
Procedure:
-
Plate Coating:
-
Dilute anti-CD3 antibody to the desired concentration (e.g., 1-5 µg/mL) in sterile PBS.
-
Add 50 µL of the antibody solution to each well of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Preparation and Staining:
-
Isolate T-cells using standard methods (e.g., negative selection kit).
-
Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Seeding and Treatment:
-
For the pharmacological inhibition group, pre-incubate the wild-type T-cells with various concentrations of this compound for 1-2 hours.
-
Add 200 µL of the cell suspension (wild-type, DGKα/ζ DKO, and this compound-treated wild-type) to the anti-CD3 coated wells.
-
Add soluble anti-CD28 antibody to all wells at a final concentration of 1-2 µg/mL.
-
Include appropriate controls: unstimulated cells (no anti-CD3/CD28) and vehicle-treated cells (for the inhibitor group).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of the cell proliferation dye.
-
Cytokine Release Assay (ELISA)
This protocol describes the measurement of IFNγ and IL-2 in the supernatant of activated T-cells.
Materials:
-
Supernatants from the in vitro T-cell activation assay
-
ELISA kits for mouse or human IFNγ and IL-2
-
ELISA plate reader
Procedure:
-
Sample Collection:
-
After 48-72 hours of T-cell stimulation, centrifuge the 96-well plates from the activation assay.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until use.
-
-
ELISA:
-
Perform the ELISA for IFNγ and IL-2 according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves coating a plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
-
Conclusion
The available evidence strongly supports the use of this compound and other potent dual DGKα/ζ inhibitors as a viable alternative to genetic knockout for studying and modulating T-cell function. Pharmacological inhibition offers a reversible and titratable approach that is more readily translatable to clinical applications. The data consistently show that blocking DGKα and DGKζ activity with small molecules effectively mimics the phenotype of double knockout T-cells, leading to enhanced activation, proliferation, cytokine production, and anti-tumor immunity. This makes this compound a valuable tool for researchers investigating T-cell signaling and for the development of novel immunotherapies.
References
- 1. DGKζ exerts greater control than DGKα over CD8+ T cell activity and tumor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative control of diacylglycerol kinase ζ-mediated inhibition of T cell receptor signaling by nuclear sequestration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DGKα and ζ Deficiency Causes Regulatory T-Cell Dysregulation, Destabilization, and Conversion to Pathogenic T-Follicular Helper Cells to Trigger IgG1-Predominant Autoimmunity [elifesciences.org]
- 5. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol Kinases: Regulated Controllers of T Cell Activation, Function, and Development [mdpi.com]
- 7. BMS-502, a novel dual DGK α and ζ inhibitor with promising immunostimulant activity | BioWorld [bioworld.com]
- 8. Combined inhibition/silencing of diacylglycerol kinase α and ζ simultaneously and synergistically enhances interleukin-2 production in T cells and induces cell death of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DGKα/ζ inhibitors combine with PD-1 checkpoint therapy to promote T cell-mediated antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
A Comparative Guide to the Potency of BMS-332 and Previous Generations of Diacylglycerol Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the potency of BMS-332, a novel diacylglycerol kinase (DGK) inhibitor, against previous generations of DGK inhibitors, including R59022, R59949, and Ritanserin. The data presented is compiled from various preclinical studies to offer an objective comparison for researchers in oncology and immunology.
Data Presentation: A Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound and earlier DGK inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower IC50 values denote higher potency.
| Inhibitor | Target Isoform(s) | IC50 (nM) | Key Findings & Selectivity |
| This compound | DGKα / DGKζ | 9 / 8[1] | Potent dual inhibitor with high selectivity.[1] |
| BMS-502 | DGKα / DGKζ | 4.6 / 2.1[2][3] | A potent dual inhibitor of DGKα and DGKζ.[2][3] Limited activity against β, γ, and κ isoforms.[4] |
| BMS-684 | DGKα | 15[5][6][7] | Selective for DGKα with over 100-fold selectivity against DGKβ and DGKγ.[5][6][7] |
| R59022 | DGKα | ~25,000[8] | First-generation DGK inhibitor.[9] Also functions as a serotonin receptor antagonist.[10] |
| R59949 | DGK (pan) | - | A more potent analog of R59022.[9] |
| Ritanserin | DGKα | ~15,000[8] | Initially a serotonin receptor antagonist, repurposed as a DGKα inhibitor.[9][10] |
Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes and is compiled from multiple sources.
Experimental Protocols
The following outlines a representative methodology for determining the in vitro potency of DGK inhibitors.
In Vitro Diacylglycerol Kinase (DGK) Activity Assay
This assay measures the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA) by a specific DGK isoform in the presence of an inhibitor.
Materials:
-
Recombinant human DGKα or DGKζ enzyme
-
1,2-dioctanoyl-sn-glycerol (DAG) substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Inhibitor compounds (this compound, R59022, etc.) dissolved in DMSO
-
Phosphatidylserine (PS)
-
Liposome preparation equipment
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager for detection
Procedure:
-
Liposome Preparation: Prepare liposomes containing a mixture of DAG and PS. This mimics the cell membrane where the enzymatic reaction occurs.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the prepared liposomes, and the recombinant DGK enzyme.
-
Inhibitor Addition: Add varying concentrations of the inhibitor compound (or DMSO as a vehicle control) to the reaction mixtures.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes), allowing the enzymatic reaction to proceed.
-
Termination of Reaction: Stop the reaction by adding a quench solution (e.g., chloroform/methanol/HCl).
-
Lipid Extraction: Extract the lipids from the reaction mixture. The resulting organic phase will contain the radiolabeled phosphatidic acid.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system. This separates the unreacted [γ-³²P]ATP from the newly formed ³²P-labeled phosphatidic acid.
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the amount of radiolabeled phosphatidic acid using a phosphorimager.
-
IC50 Calculation: Plot the percentage of DGK activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of Diacylglycerol Kinase in T-Cells
Caption: DGK signaling pathway in T-cell activation.
Experimental Workflow for In Vitro DGK Inhibition Assay
Caption: Workflow for a radioactive in vitro DGK inhibition assay.
References
- 1. Diacylglycerol Kinase (DGK) | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-502 | DGK | 2407854-18-4 | Invivochem [invivochem.com]
- 4. BMS-502 (BMS502) | Dual DGKα/ζ inhibitor | Probechem Biochemicals [probechem.com]
- 5. BMS-684 | Scientist.com [app.scientist.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Novel vs. Established Cancer Immunotherapies: A Comparative Guide
A comprehensive analysis of a representative novel Bristol Myers Squibb (BMS) investigational immunotherapy, an anti-TIGIT antibody, against established anti-PD-1 and anti-CTLA-4 therapies in preclinical cancer models.
Note on "BMS-332": Publicly available information does not identify a specific cancer immunotherapy agent designated as "this compound". Therefore, this guide will focus on a representative novel immunotherapy from the Bristol Myers Squibb pipeline, an anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) antibody, to draw a meaningful comparison with established cancer immunotherapies. TIGIT is a promising immune checkpoint inhibitor currently under extensive investigation.
Introduction to Compared Immunotherapies
Cancer immunotherapy has revolutionized the treatment of various malignancies by harnessing the patient's own immune system to fight cancer. This guide provides an in vivo efficacy comparison of a novel investigational immunotherapy, an anti-TIGIT antibody, with two cornerstones of current cancer immunotherapy: anti-PD-1 and anti-CTLA-4 antibodies.
-
Anti-TIGIT Antibody (Representing Novel BMS Immunotherapy): TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. By blocking the interaction of TIGIT with its ligands (like CD155) on tumor cells, anti-TIGIT antibodies aim to enhance the anti-tumor immune response.[1][2]
-
Anti-PD-1 (Programmed Cell Death Protein 1) Antibody: A well-established immunotherapy that blocks the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, which reinvigorates exhausted T cells to attack cancer cells.
-
Anti-CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4) Antibody: Another established immune checkpoint inhibitor that primarily acts at the level of T cell priming in lymphoid organs, leading to an enhanced T cell response against tumors.
In Vivo Efficacy Comparison
The in vivo efficacy of these immunotherapies is typically evaluated in syngeneic mouse tumor models, where immunocompetent mice are implanted with mouse tumor cell lines. Key metrics for comparison include tumor growth inhibition (TGI), overall survival, and changes in the tumor microenvironment (TME).
Table 1: Summary of In Vivo Efficacy in Syngeneic Mouse Models
| Parameter | Anti-TIGIT Antibody | Anti-PD-1 Antibody | Anti-CTLA-4 Antibody | Anti-TIGIT + Anti-PD-1 Combination |
| Tumor Growth Inhibition (TGI) | Moderate as monotherapy | Significant in responsive models | Moderate in responsive models | Synergistic and significant TGI[1] |
| Overall Survival | Modest increase as monotherapy | Significant increase in responders | Modest increase in responders | Markedly improved survival[1] |
| Effect on Tumor Infiltrating Lymphocytes (TILs) | Increased CD8+ T cell and NK cell activity; may reduce Treg suppression[1] | Increased number and function of CD8+ T cells | Broad enhancement of T cell activation | Enhanced effector T cell function and proliferation |
| Immune Memory | Induces modest tumor-specific memory | Strong induction of long-term memory | Induces long-term anti-tumor immunity | Potentially more robust and durable memory response |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below is a generalized protocol for evaluating cancer immunotherapies in a syngeneic mouse model.
Syngeneic Tumor Model Protocol
-
Cell Culture: Mouse colorectal tumor cells (e.g., CT26) are cultured in appropriate media and conditions until they reach the desired confluence for implantation.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are used as the hosts for the CT26 tumor cells.
-
Tumor Implantation: A suspension of 1x10^6 CT26 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured three times a week using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Groups: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group):
-
Vehicle Control (e.g., PBS or isotype control antibody)
-
Anti-TIGIT Antibody (e.g., 10 mg/kg, intraperitoneally, twice a week)
-
Anti-PD-1 Antibody (e.g., 10 mg/kg, intraperitoneally, twice a week)
-
Anti-CTLA-4 Antibody (e.g., 10 mg/kg, intraperitoneally, twice a week)
-
Combination Therapy (e.g., Anti-TIGIT + Anti-PD-1 at their respective doses)
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition and overall survival.
-
Secondary: Analysis of the tumor microenvironment via flow cytometry or immunohistochemistry of excised tumors at the end of the study to assess immune cell infiltration (CD4+, CD8+ T cells, NK cells, regulatory T cells).
-
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of each immunotherapy at the cellular level.
Caption: Anti-TIGIT antibody blocks the inhibitory TIGIT receptor, promoting immune cell activation.
References
Safety Operating Guide
Navigating the Proper Disposal of BMS-332: A Procedural Guide
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental compliance. For a specific compound like BMS-332, the primary source of disposal information is its Safety Data Sheet (SDS). An initial search for a specific SDS for "this compound" did not yield a definitive document. Therefore, this guide provides a procedural framework for the safe and compliant disposal of this compound, beginning with the critical first step of obtaining its SDS and proceeding with general best practices for chemical waste management.
Step 1: Obtain the Safety Data Sheet (SDS)
The SDS is the most crucial document for determining the appropriate disposal method for any chemical. It contains comprehensive information about the substance's properties, hazards, and safe handling and disposal instructions.
Actionable Steps:
-
Contact the Manufacturer/Supplier: The most reliable source for the SDS is the company from which this compound was purchased.
-
Search Online Databases: Utilize online SDS databases for a comprehensive search.[1][2][3][4][5] Some resources include:
-
PubChem
-
Sigma-Aldrich (Merck)
-
Fisher Scientific
-
Avantor (J.T. Baker)
-
If an SDS cannot be located, the compound must be treated as an unknown and potentially hazardous substance. In such cases, contact your institution's Environmental Health and Safety (EHS) office immediately for guidance.[6][7][8]
Step 2: Hazard Identification and Waste Characterization
Once the SDS is obtained, use it to identify the hazards associated with this compound. This information will determine the appropriate waste stream.
Key Information in the SDS for Disposal:
| SDS Section | Information Provided for Disposal Assessment |
| Section 2: Hazard(s) Identification | Describes physical and health hazards (e.g., flammable, corrosive, toxic). |
| Section 9: Physical and Chemical Properties | Provides data like flash point and pH, which are crucial for waste characterization. |
| Section 11: Toxicological Information | Details acute and chronic health effects, helping to assess the level of hazard. |
| Section 13: Disposal Considerations | Offers specific guidance on proper disposal methods and regulatory requirements. |
| Section 14: Transport Information | Provides shipping classifications, which are important for off-site disposal. |
Based on this information, determine if the waste is considered hazardous. Hazardous waste typically exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]
Step 3: Proper Waste Collection and Storage
Proper collection and storage of chemical waste are essential to prevent accidents and ensure compliance.
Procedural Guidelines:
-
Use Appropriate Containers: Collect waste in containers that are compatible with the chemical.[10]
-
Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[11][12]
-
Keep Containers Closed: Waste containers should be kept tightly sealed except when adding waste.[10]
-
Segregate Incompatible Wastes: Do not mix incompatible chemicals in the same waste container to avoid dangerous reactions.[10]
-
Designated Storage Area: Store waste in a designated, well-ventilated area away from general laboratory traffic.
Step 4: Disposal through Institutional Channels
Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS office for non-hazardous materials.[9]
Actionable Steps:
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the disposal of a laboratory chemical.
By following these procedural steps, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Safety Data Sheet (SDS) Search - Office of Environmental Health and Safety [research.wayne.edu]
- 2. How can I find physical and safety data for chemicals? - Ramsey Library Answers [libanswers.unca.edu]
- 3. Finding Safety Data Sheets [fishersci.co.uk]
- 4. Safety Data Sheets [ors.od.nih.gov]
- 5. Safety Data Sheet Sources [blink.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. unomaha.edu [unomaha.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Appendix C - Disposal Of Unknown Chemical Waste Containers [ehs.cornell.edu]
Essential Safety and Handling Guidance for BMS-332
Disclaimer: No specific Safety Data Sheet (SDS) for BMS-332, a dual diacylglycerol kinase (DGK) α/ζ inhibitor, is publicly available at this time. The following guidance is based on best practices for handling potent, novel research compounds of unknown toxicity and should be supplemented by a thorough risk assessment by qualified personnel before any handling occurs. The information provided here is for investigational use only and is not intended for human or veterinary applications.
Immediate Safety and Logistical Information
Researchers and laboratory personnel must handle this compound with a high degree of caution due to its potent biological activity and the lack of comprehensive safety data. As a potent and selective dual DGKα/ζ inhibitor, it is designed to interfere with specific cellular signaling pathways.[1] Uncharacterized compounds of this nature should be treated as potentially hazardous.
Engineering Controls:
-
Work with this compound should be conducted in a designated area within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
For procedures that may generate dust or aerosols, the use of a glove box or an isolator is recommended.[2][3]
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory and should be supplemented with additional protective gear when handling this compound. The "double barrier" concept, ensuring two layers of protection, is a prudent approach.[4]
Quantitative Data Summary
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. | Provides an additional barrier against skin contact with a compound of unknown dermal toxicity. |
| Eye Protection | Chemical splash goggles are required. A face shield should be worn over the goggles if there is a significant risk of splashes or aerosol generation. | Protects eyes from direct contact with the compound and from splashes of solvents used for its dissolution. |
| Body Protection | A disposable, fluid-resistant lab coat with tight-fitting cuffs is mandatory. For larger quantities or procedures with a higher risk of contamination, a disposable gown or coveralls should be considered. All clothing worn in the lab should be covered. | Prevents contamination of personal clothing and skin. Disposable garments reduce the risk of taking contaminants outside the laboratory. |
| Respiratory Protection | For handling the solid compound outside of a containment system (not recommended), a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is essential. The need for respiratory protection should be determined by a formal risk assessment. | Minimizes the risk of inhaling fine particles of the potent compound. |
Table 2: Emergency Procedures for this compound Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. For a small spill of solid material, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a labeled, sealed container for hazardous waste. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. Clean the spill area with a suitable decontaminating solution. All materials used for cleanup should be disposed of as hazardous waste. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: Weigh solid this compound in a containment hood or glove box to prevent the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Storage: Store this compound in a well-sealed, clearly labeled container in a cool, dry, and dark place, away from incompatible materials. Follow any specific storage temperature recommendations from the supplier.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. The effectiveness of a decontamination solution should be determined, but a common practice for research compounds is to use a solution of soap and water, followed by a solvent rinse (e.g., ethanol or isopropanol), if compatible with the equipment. All decontamination materials should be disposed of as hazardous waste.
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. Researchers should develop their own protocols based on the specific requirements of their experiments, incorporating the safety and handling procedures outlined in this document. The following is a generalized workflow for handling a potent research compound like this compound.
Visualizations
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. DGKα/ζ inhibitors combine with PD-1 checkpoint therapy to promote T cell-mediated antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. witpress.com [witpress.com]
- 3. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 4. content.siegfried.ch [content.siegfried.ch]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
